CRT0066101
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C18H22N6O |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
2-[4-[[(2R)-2-aminobutyl]amino]pyrimidin-2-yl]-4-(1-methylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C18H22N6O/c1-3-14(19)10-21-17-6-7-20-18(23-17)15-8-12(4-5-16(15)25)13-9-22-24(2)11-13/h4-9,11,14,25H,3,10,19H2,1-2H3,(H,20,21,23)/t14-/m1/s1 |
InChI-Schlüssel |
SCJXQZZYGYLKJG-CQSZACIVSA-N |
Isomerische SMILES |
CC[C@H](CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |
Kanonische SMILES |
CCC(CNC1=NC(=NC=C1)C2=C(C=CC(=C2)C3=CN(N=C3)C)O)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Role of CRT0066101 in Triple-Negative Breast Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) represents an aggressive subtype of breast cancer, accounting for 10-20% of all cases.[1][2] It is characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, rendering it unresponsive to hormonal or HER2-targeted therapies.[2][3] Consequently, treatment options are largely limited to cytotoxic chemotherapy, and patients often face a poorer prognosis compared to those with other breast cancer subtypes.[4][5] The urgent need for novel targeted therapies has led to the investigation of various molecular pathways involved in TNBC progression. One such promising target is the Protein Kinase D (PRKD) family of serine/threonine kinases. The small-molecule inhibitor, CRT0066101, a potent and selective pan-PKD inhibitor, has demonstrated significant anti-tumor activity in preclinical models of TNBC.[5][6][7] This document provides a detailed technical guide on the function and mechanism of action of this compound in triple-negative breast cancer.
Mechanism of Action of this compound in TNBC
This compound functions as a pan-inhibitor of the Protein Kinase D (PRKD) family, with high efficacy against PRKD1, PRKD2, and PRKD3.[7] In the context of triple-negative breast cancer, PRKD2 and PRKD3 are the predominantly expressed isoforms.[4][6] this compound exerts its anti-cancer effects by modulating a complex phosphor-signaling network, ultimately inhibiting the phosphorylation of numerous cancer-driving factors.[4][5][6]
Key molecular effects of this compound in TNBC include:
-
Inhibition of Cell Proliferation: this compound significantly inhibits the proliferation of TNBC cells.[4][6]
-
Induction of Apoptosis: The compound increases programmed cell death (apoptosis) in TNBC cells.[4][6]
-
Cell Cycle Arrest: this compound induces cell cycle arrest at the G1 phase, preventing cells from progressing to the S phase.[5][6]
-
Reduction of Tumor Growth in vivo: In xenograft mouse models using TNBC cell lines, this compound has been shown to significantly reduce tumor volume.[4][6][8]
The anti-tumor activities of this compound are mediated through the downregulation of phosphorylation of several key proteins involved in cancer cell proliferation, survival, and cell cycle progression. These include:
Quantitative Data on the Effects of this compound in TNBC
The following tables summarize the quantitative data from in vitro and in vivo studies on the effects of this compound on TNBC.
Table 1: In Vitro Effects of this compound on TNBC Cell Lines
| Cell Line | Treatment Concentration (µM) | Effect on Proliferation | Effect on Cell Cycle | Effect on Apoptosis |
| MDA-MB-231 | 1 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis |
| 3 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis | |
| MDA-MB-468 | 1 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis |
| 3 | Marked reduction | Increase in G1 phase, decrease in S phase | Increased apoptosis |
Data extracted from studies demonstrating a dose-dependent effect.[5][6]
Table 2: In Vivo Effects of this compound on TNBC Xenograft Models
| Cell Line Xenograft | Treatment | Outcome |
| MDA-MB-231 | This compound | Significant reduction in tumor volume |
| MDA-MB-468 | This compound | Significant reduction in tumor volume |
Studies showed palpable tumor growth was measured weekly, with significant inhibition observed in the this compound treated groups.[8]
Signaling Pathways Modulated by this compound in TNBC
This compound, by inhibiting PRKD, impacts several critical signaling pathways that drive TNBC progression. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound in TNBC.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature.
Cell Culture
TNBC cell lines, MDA-MB-231 and MDA-MB-468, were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.[6]
Cell Proliferation Assay
Cell proliferation was assessed using the Cell Counting Kit-8 (CCK-8) assay. TNBC cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 1, and 3 µM). After the treatment period, CCK-8 solution was added to each well, and the absorbance was measured at 450 nm using a microplate reader.[4][6]
Cell Cycle Analysis
TNBC cells were treated with this compound for the indicated times. Cells were then harvested, washed with phosphate-buffered saline (PBS), and fixed in 70% ethanol overnight at -20°C. After fixation, cells were washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was analyzed by flow cytometry to determine the cell cycle distribution.[4][6]
Apoptosis Assay
Apoptosis was detected using the Annexin V-FITC/PI Apoptosis Detection Kit. Following treatment with this compound, TNBC cells were harvested, washed with cold PBS, and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's instructions. The percentage of apoptotic cells was determined by flow cytometry.[4][6]
Western Blot Analysis
TNBC cells were treated with this compound at concentrations of 0, 1, and 3 µM for 24 hours. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to polyvinylidene difluoride (PVDF) membranes. The membranes were blocked and then incubated with primary antibodies against PRKD, p-MYC, p-MAPK1/3, p-AKT, p-YAP, and p-CDC2, followed by incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Mouse Model
Female BALB/c nude mice were subcutaneously injected with MDA-MB-231 or MDA-MB-468 cells. When tumors reached a palpable size, mice were randomized into control and treatment groups. The treatment group received this compound orally. Tumor volume was measured weekly using a caliper, and calculated using the formula: (length × width²) / 2. At the end of the experiment, tumors were excised and weighed.[6][8]
References
- 1. Protein kinase D drives the secretion of invasion mediators in triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Triple-negative Breast Cancer: Identification of circRNAs With Efficacy in Preclinical In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the potential of approved drugs for triple-negative breast cancer treatment by targeting casein kinase 2: Insights from computational studies | PLOS One [journals.plos.org]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 8. researchgate.net [researchgate.net]
CRT0066101: A Potent, Orally Bioavailable Pan-PKD Inhibitor for Oncological Research and Development
An In-depth Technical Guide
This document provides a comprehensive technical overview of CRT0066101, a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting PKD signaling in oncology. This guide details the mechanism of action, preclinical efficacy, and key experimental methodologies associated with this compound.
Introduction to Protein Kinase D (PKD) and this compound
The Protein Kinase D (PKD) family, comprising isoforms PKD1, PKD2, and PKD3, are key regulators of a wide range of cellular processes.[1][2] These kinases are members of the Calcium/Calmodulin-dependent kinase (CaMK) superfamily and act as crucial signal transducers for various stimuli, including G protein-coupled receptor (GPCR) agonists and growth factors.[1][2] The signaling pathways mediated by PKD are implicated in cell proliferation, survival, migration, angiogenesis, and protein trafficking.[1] Aberrant PKD activity is increasingly associated with the pathology of multiple diseases, most notably cancer, where its isoforms can play both tumor-suppressive and pro-tumorigenic roles depending on the cancer type.[3]
This compound is a potent, selective, and orally bioavailable pan-PKD inhibitor developed to target all three PKD isoforms.[3][4] Its efficacy in preclinical models of pancreatic, breast, colorectal, and bladder cancer has established PKD as a viable therapeutic target and this compound as a promising candidate for clinical development.[3][4][5]
Mechanism of Action and Signaling Pathways
PKD activation is typically initiated by extracellular signals that activate phospholipase C (PLC), leading to the generation of diacylglycerol (DAG).[3][6] DAG recruits both PKD and Protein Kinase C (PKC) to the cell membrane, where PKC phosphorylates and activates PKD.[3][6] Once activated, PKD influences multiple downstream signaling pathways critical for cancer progression.
This compound exerts its anti-tumor effects by directly inhibiting the catalytic activity of PKD isoforms, thereby blocking these downstream pathways. Key pathways modulated by this compound include:
-
NF-κB Signaling: this compound attenuates PKD-mediated activation of the NF-κB transcription factor, a pivotal regulator of cell survival.[7][8] This leads to the downregulation of NF-κB-dependent pro-survival proteins such as cyclin D1, survivin, and cIAP-1.[7][9]
-
MAPK/ERK Pathway: The inhibitor has been shown to suppress the ERK/MAPK signaling pathway, which is a major driver of cell proliferation.[3][10][11]
-
AKT Signaling: this compound inhibits the phosphorylation and activation of AKT, a key node in cell survival and growth pathways.[3][10]
-
Cell Cycle Regulation: The compound induces cell cycle arrest, though the specific phase can be context-dependent. It causes G2/M arrest in bladder cancer cells by modulating the CDK1-cyclin B1 complex[5][12] and G1 arrest in triple-negative breast cancer (TNBC) cells.[10]
-
Other Oncogenic Drivers: Inhibition of PKD by this compound also leads to reduced phosphorylation of other critical proteins, including MYC, YAP, and the heat shock protein Hsp27.[3][7][10]
Quantitative Data Presentation
The potency and efficacy of this compound have been quantified in numerous biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound against PKD Isoforms
| Target | IC50 (nM) | Source(s) |
| PKD1 | 1.0 | [3][7][8][13] |
| PKD2 | 2.5 | [3][7][8][13] |
| PKD3 | 2.0 | [3][8][13] |
| IC50 values were determined by in vitro kinase assays. |
Table 2: In Vitro Cellular Potency (IC50) of this compound in Cancer Cell Lines
| Cancer Type | Cell Line | Assay | IC50 (µM) | Source(s) |
| Pancreatic | Panc-1 | FACE (pS916-PKD) | 0.5 | [7] |
| Pancreatic | Panc-1 | BrdU Incorporation | 1.0 | [7][8] |
| Bladder | T24T | MTT (4-day) | 0.33 | [5] |
| Bladder | T24 | MTT (4-day) | 0.48 | [5] |
| Bladder | UMUC1 | MTT (4-day) | 0.48 | [5] |
| Bladder | TCCSUP | MTT (4-day) | 1.43 | [5] |
| The compound demonstrates potent anti-proliferative effects across multiple cancer cell lines. |
Table 3: Summary of Key In Vivo Studies with this compound
| Cancer Model | Dosing Regimen | Key Outcomes | Source(s) |
| Pancreatic (Panc-1 Xenograft) | 80 mg/kg/day, oral | Significant abrogation of tumor growth; Inhibition of activated PKD1/2 in tumors. | [7][9] |
| Pancreatic (Panc-1 Orthotopic) | 80 mg/kg/day, oral | Potent blockade of tumor growth; Reduced proliferation (Ki-67); Increased apoptosis (TUNEL). | [7][9] |
| Bladder (Xenograft) | Not specified | Blocked tumor growth; Decreased levels of phospho-PKD2 in explants. | [5][12] |
| TNBC (Xenograft) | Not specified | Reduced breast tumor volume. | [10] |
| This compound is well-tolerated in mice and demonstrates significant anti-tumor activity in vivo.[3] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
Biochemical IC50 Determination (IMAP Assay)
This protocol determines the concentration of this compound required to inhibit 50% of PKD enzymatic activity in a cell-free system.
-
Reaction Setup: Recombinant human PKD1, PKD2, or PKD3 enzyme is incubated in a kinase buffer containing a fluorescently labeled peptide substrate and ATP.
-
Inhibitor Addition: A serial dilution of this compound is added to the reaction wells.
-
Incubation: The reaction is incubated at room temperature to allow for substrate phosphorylation.
-
Detection: An Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) binding solution is added. This solution contains nanoparticles coated with trivalent metal ions that bind to the phosphate group of the phosphorylated substrate.
-
Readout: The binding of the fluorescent substrate to the large nanoparticles slows its molecular rotation, resulting in a high fluorescence polarization value. The degree of inhibition is inversely proportional to the polarization signal.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.[7]
Cell Proliferation (BrdU Incorporation) Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
-
Cell Plating: Cancer cells (e.g., Panc-1) are seeded in 96-well plates and allowed to adhere overnight.
-
Serum Starvation: Cells are serum-starved for a defined period (e.g., 6-24 hours) to synchronize their cell cycles.
-
Inhibitor Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Stimulation: Cells are stimulated with a mitogen (e.g., 10% serum or a specific growth factor) to induce proliferation.
-
BrdU Labeling: 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, is added to the culture medium for the final 2-4 hours of incubation. Proliferating cells incorporate BrdU into their newly synthesized DNA.
-
Fixation and Detection: Cells are fixed, and the DNA is denatured. A specific antibody conjugated to an enzyme (e.g., HRP) that recognizes incorporated BrdU is added.
-
Readout: A colorimetric or fluorescent substrate is added, and the signal is measured using a plate reader. The intensity of the signal is directly proportional to the amount of BrdU incorporated and, thus, to the rate of cell proliferation.[7][14]
In Vivo Xenograft Tumor Growth Study
This protocol assesses the anti-tumor efficacy of this compound in a living animal model.
-
Cell Implantation: Human cancer cells (e.g., Panc-1) are suspended in a suitable medium (like Matrigel) and injected subcutaneously or orthotopically into the flank or target organ of immunocompromised mice (e.g., athymic nu/nu).
-
Tumor Establishment: Tumors are allowed to grow to a palpable, measurable size (e.g., 50-100 mm³).
-
Randomization: Mice are randomized into control (vehicle) and treatment groups.
-
Drug Administration: this compound is administered, typically via oral gavage, at a predetermined dose and schedule (e.g., 80 mg/kg, once daily).[7][9] The control group receives the vehicle solution.
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., 2-3 times per week) with calipers, and tumor volume is calculated. For orthotopic models, tumor growth may be monitored by bioluminescence imaging.[14]
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size limit. Tumors are then excised, weighed, and processed for further analysis.
-
Ex Vivo Analysis: Tumor explants are analyzed by immunohistochemistry (IHC) for markers of proliferation (Ki-67), apoptosis (TUNEL), and target engagement (e.g., phospho-PKD levels).[7][9]
Conclusion
This compound is a highly potent, pan-PKD inhibitor with a well-defined mechanism of action that involves the suppression of multiple oncogenic signaling pathways, including NF-κB, MAPK, and AKT. Extensive preclinical data demonstrates its ability to inhibit cancer cell proliferation, induce apoptosis, and significantly block tumor growth in vivo.[5][7][10] Its oral bioavailability and tolerability in animal models make it a strong candidate for further development as a targeted therapy for various solid tumors where PKD signaling is a key dependency. The detailed protocols and quantitative data presented herein provide a solid foundation for researchers to design and execute further studies to fully elucidate the therapeutic potential of this compound.
References
- 1. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 11. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases [mdpi.com]
- 12. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 14. researchgate.net [researchgate.net]
The Anti-Inflammatory Properties of CRT0066101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 is a potent and selective small-molecule inhibitor of Protein Kinase D (PKD) with significant anti-inflammatory properties. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory processes, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays and visualizations of the implicated signaling pathways are included to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammatory responses contribute to the pathogenesis of a wide range of acute and chronic diseases. Protein Kinase D (PKD), a family of serine/threonine kinases, has emerged as a critical regulator of inflammatory signaling pathways. This compound is a potent, orally bioavailable, pan-PKD inhibitor that has demonstrated significant efficacy in various preclinical models of inflammation.[1] This guide summarizes the key findings related to the anti-inflammatory effects of this compound, its mechanism of action, and provides detailed methodologies for its investigation.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of all three PKD isoforms (PKD1, PKD2, and PKD3).[1][2][3][4] This inhibition disrupts downstream signaling cascades crucial for the production of pro-inflammatory mediators.
Inhibition of the TLR4/MyD88/NF-κB Signaling Pathway
In response to lipopolysaccharide (LPS), a component of Gram-negative bacteria, Toll-like receptor 4 (TLR4) initiates a signaling cascade through the adaptor protein MyD88. This leads to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[5] this compound has been shown to inhibit this pathway by:
-
Reducing the expression of TLR4 and MyD88. [5]
-
Decreasing the phosphorylation and subsequent activation of NF-κB. [5]
This leads to a significant reduction in the transcription and production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β).[5]
Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines. This compound has been demonstrated to suppress NLRP3 inflammasome activation by:
-
Reducing the activation of NLRP3. [5]
-
Inhibiting the assembly of the inflammasome complex. [5]
-
Decreasing the colocalization of NLRP3 and caspase-1. [5]
Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| PKD1 | 1 | [1][2][3][4] |
| PKD2 | 2.5 | [1][2][3] |
| PKD3 | 2 | [1][2][3] |
In Vitro Efficacy: Inhibition of LPS-Induced Cytokine Production in THP-1 Macrophages
| Cytokine | Treatment | Protein Level (pg/mL) | mRNA Level (Fold Change) | Reference |
| IL-6 | Control | Undetectable | 1 | [5] |
| LPS | ~2500 | ~80 | [5] | |
| LPS + this compound | ~1000 | ~30 | [5] | |
| TNF-α | Control | Undetectable | 1 | [5] |
| LPS | ~1500 | ~60 | [5] | |
| LPS + this compound | ~500 | ~20 | [5] | |
| IL-1β | Control | Undetectable | 1 | [5] |
| LPS | ~1200 | ~70 | [5] | |
| LPS + this compound | ~400 | ~25 | [5] |
In Vivo Efficacy: Reduction of Cytokines in Bronchoalveolar Lavage Fluid (BALF) of LPS-Induced Lung Injury Mouse Model
| Cytokine | Treatment | Concentration (pg/mL) | Reference |
| IL-6 | Control | ~50 | [5] |
| LPS | ~400 | [5] | |
| LPS + this compound | ~150 | [5] | |
| TNF-α | Control | ~20 | [5] |
| LPS | ~250 | [5] | |
| LPS + this compound | ~100 | [5] | |
| IL-1β | Control | ~10 | [5] |
| LPS | ~150 | [5] | |
| LPS + this compound | ~50 | [5] |
Signaling Pathway and Experimental Workflow Visualizations
Experimental Protocols
In Vitro Inhibition of LPS-Induced Cytokine Production
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in macrophages stimulated with LPS.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for human IL-6, TNF-α, and IL-1β
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for IL-6, TNF-α, IL-1β, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture and Differentiation:
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL PMA for 48 hours.
-
Replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.
-
-
Treatment and Stimulation:
-
Pre-treat the differentiated macrophages with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for a specified time (e.g., 6 hours for mRNA analysis, 24 hours for protein analysis).
-
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant and store at -80°C for cytokine analysis by ELISA.
-
Cell Lysate for RNA: Wash the cells with PBS and lyse them using a suitable buffer for RNA extraction.
-
-
Cytokine Measurement (ELISA):
-
Perform ELISA for IL-6, TNF-α, and IL-1β on the collected supernatants according to the manufacturer's instructions.
-
Measure absorbance and calculate cytokine concentrations based on a standard curve.
-
-
Gene Expression Analysis (qPCR):
-
Extract total RNA from the cell lysates.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using specific primers for the target cytokines and a housekeeping gene.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
In Vivo LPS-Induced Acute Lung Injury Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of this compound in a mouse model of acute lung injury.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia (e.g., ketamine/xylazine)
-
Surgical instruments for tracheostomy
-
Bronchoalveolar lavage (BAL) supplies (catheter, syringe, PBS)
-
ELISA kits for mouse IL-6, TNF-α, and IL-1β
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize mice for at least one week before the experiment.
-
Randomly divide mice into groups: Vehicle control, LPS + Vehicle, LPS + this compound.
-
-
Drug Administration and LPS Challenge:
-
Administer this compound (e.g., 10 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour before LPS challenge.
-
Induce lung injury by intratracheal or intraperitoneal administration of LPS (e.g., 5 mg/kg).
-
-
Bronchoalveolar Lavage (BAL):
-
At a specified time point after LPS challenge (e.g., 6 or 24 hours), anesthetize the mice.
-
Perform a tracheostomy to expose the trachea.
-
Insert a catheter into the trachea and secure it.
-
Instill and aspirate a known volume of sterile, cold PBS (e.g., 3 x 0.5 mL) to collect BAL fluid (BALF).
-
Centrifuge the BALF to separate the cells from the supernatant. Store the supernatant at -80°C.
-
-
Cytokine Analysis of BALF:
-
Measure the concentrations of IL-6, TNF-α, and IL-1β in the BALF supernatant using ELISA kits according to the manufacturer's protocols.
-
-
Lung Histology (Optional):
-
After BAL, perfuse the lungs with PBS and then fix with 4% paraformaldehyde.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and lung injury.
-
Western Blot for NF-κB Activation
Objective: To assess the effect of this compound on the phosphorylation of the p65 subunit of NF-κB.
Procedure:
-
Sample Preparation:
-
Following in vitro treatment and stimulation as described in 5.1, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use β-actin as a loading control.
-
Immunofluorescence for NLRP3 and Caspase-1 Colocalization
Objective: To visualize the effect of this compound on the colocalization of NLRP3 and caspase-1, a marker of inflammasome assembly.
Procedure:
-
Cell Culture and Treatment:
-
Seed differentiated macrophages on coverslips in a 24-well plate.
-
Treat and stimulate the cells as described in 5.1.
-
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with primary antibodies against NLRP3 and caspase-1 overnight at 4°C.
-
Wash and incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1 hour at room temperature in the dark.
-
Mount the coverslips on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Microscopy:
-
Visualize the cells using a confocal microscope.
-
Analyze the images for colocalization of the NLRP3 and caspase-1 signals.
-
Conclusion
This compound is a promising anti-inflammatory agent that acts through the potent inhibition of PKD. Its ability to modulate key inflammatory pathways, including the TLR4/MyD88/NF-κB axis and the NLRP3 inflammasome, has been demonstrated in multiple preclinical models. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of this compound in a variety of inflammatory conditions. Further studies are warranted to explore its clinical efficacy and safety profile.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | PKD inhibitor | Probechem Biochemicals [probechem.com]
- 5. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
CRT0066101: A Potent Inhibitor of Cell Proliferation and Inducer of Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] Emerging as a significant tool in cancer research, this compound has demonstrated marked efficacy in inhibiting cell proliferation and inducing apoptosis across a range of cancer cell lines and in vivo models. This technical guide provides a comprehensive overview of the core functionalities of this compound, with a focus on its impact on cell proliferation and apoptosis. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to support researchers and drug development professionals in their exploration of this compound as a potential therapeutic agent.
Introduction to this compound
This compound is an orally bioavailable, pan-PKD inhibitor that targets all three isoforms of the enzyme: PKD1, PKD2, and PKD3. The PKD family plays a crucial role in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis. Dysregulation of PKD signaling has been implicated in the progression of various cancers, including pancreatic, triple-negative breast, colorectal, and bladder cancers. By inhibiting PKD, this compound effectively disrupts these pro-tumorigenic signaling cascades, leading to a reduction in cancer cell growth and survival.[2]
Impact on Cell Proliferation
This compound has been shown to be a potent inhibitor of cell proliferation in numerous cancer cell lines. Its anti-proliferative effects are dose-dependent and have been observed in various cancer types.
Quantitative Data on Cell Proliferation Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in different cancer cell lines, providing a quantitative measure of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 Value (µM) | Assay Method | Reference |
| Panc-1 | Pancreatic Cancer | 1 | BrdU Incorporation | [2] |
| T24T | Bladder Cancer | 0.3333 | MTT Assay | |
| T24 | Bladder Cancer | 0.4782 | MTT Assay | |
| UMUC1 | Bladder Cancer | 0.4796 | MTT Assay | |
| TCCSUP | Bladder Cancer | 1.4300 | MTT Assay |
Inhibition of Proliferation Markers
In vivo studies have further substantiated the anti-proliferative effects of this compound. In a Panc-1 orthotopic xenograft model, oral administration of this compound (80 mg/kg/day) for 21 days resulted in a significant reduction in the Ki-67 proliferation index.[2] Specifically, Ki-67 positive cells were reduced by 52% in the treated group compared to the control.[2]
Induction of Apoptosis
A key mechanism through which this compound exerts its anti-cancer effects is the induction of apoptosis, or programmed cell death.
Quantitative Data on Apoptosis Induction
The pro-apoptotic activity of this compound has been quantified in various studies, as detailed in the table below.
| Cell Line | Cancer Type | Fold Induction of Apoptosis | Apoptosis Marker | Reference |
| Panc-1 | Pancreatic Cancer | 6-10 fold | Cleaved Caspase-3 | [2] |
Evidence from In Vivo Studies
In the Panc-1 orthotopic xenograft model, treatment with this compound led to a 58% increase in TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) positive apoptotic cells in the tumor explants compared to the control group.[2] This demonstrates the potent pro-apoptotic effect of this compound in a preclinical in vivo setting.
Mechanism of Action: Signaling Pathways
This compound's effects on cell proliferation and apoptosis are mediated through the inhibition of PKD and its downstream signaling pathways. A primary target of PKD is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of cell survival and proliferation. By inhibiting PKD, this compound abrogates the activation of NF-κB and the expression of its downstream target genes, which include anti-apoptotic proteins like survivin and cIAP-1, and cell cycle regulators like cyclin D1.[2]
Furthermore, in triple-negative breast cancer (TNBC) cells, this compound has been shown to inhibit the phosphorylation of several key cancer-driving factors, including MYC, MAPK1/3, AKT, and YAP.[3] This broad-spectrum inhibition of pro-survival and pro-proliferative signaling pathways contributes to its potent anti-cancer activity.
In bladder cancer cells, this compound has been observed to induce G2/M cell cycle arrest.[4] This is accompanied by alterations in the expression and activation of key regulators of the G2/M transition, including cyclin B1 and CDK1.
Caption: Signaling pathway affected by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the impact of this compound on cell proliferation and apoptosis.
Cell Proliferation Assays
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
BrdU (5-bromo-2'-deoxyuridine) labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).
-
Add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of Fixing/Denaturing solution to each well. Incubate for 30 minutes at room temperature.
-
Wash the wells twice with wash buffer.
-
Add 100 µL of anti-BrdU antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of HRP-conjugated secondary antibody solution to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add 100 µL of TMB substrate and incubate until color develops.
-
Add 100 µL of stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
This colorimetric assay measures cell viability, which is often correlated with cell proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
Apoptosis Assays
This assay detects the active form of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells treated with this compound, grown on coverslips or in a 96-well plate
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Fix the treated and control cells with fixation solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 2 minutes on ice.
-
Wash the cells with PBS.
-
Add the TUNEL reaction mixture to the cells and incubate for 1 hour at 37°C in a humidified atmosphere.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips or image the plate using a fluorescence microscope.
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Harvest the treated and control cells, including any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Visualization of Experimental Workflow
Caption: General workflow for assessing this compound's effects.
Conclusion
This compound is a promising anti-cancer agent that effectively inhibits cell proliferation and induces apoptosis in a variety of cancer models. Its mechanism of action, centered on the inhibition of the PKD signaling pathway, offers a targeted approach to cancer therapy. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and to aid in the development of novel cancer treatments. As research continues, a deeper understanding of the nuanced roles of PKD isoforms and the broader effects of their inhibition will be crucial for optimizing the clinical application of this compound.
References
Unveiling the Isoform Selectivity of CRT0066101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of CRT0066101, a potent and orally bioavailable inhibitor of the Protein Kinase D (PKD) family. Herein, we present quantitative data on its inhibitory activity against PKD isoforms, detail the experimental methodologies used for its characterization, and illustrate the relevant signaling pathways and experimental workflows.
Data Presentation: Inhibitory Potency of this compound against PKD Isoforms
This compound demonstrates high potency against all three isoforms of Protein Kinase D. The inhibitory activity, as determined by biochemical assays, is summarized in the table below. This data highlights the compound's nanomolar efficacy and slight preference for PKD1.
| Kinase Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in vitro.[1][2][3]
Furthermore, this compound exhibits significant selectivity for the PKD family. When screened against a panel of over 90 other protein kinases, it showed minimal off-target activity, underscoring its specificity as a PKD inhibitor.[1][2]
Signaling Pathway: Mechanism of PKD Activation and Inhibition by this compound
Protein Kinase D is a family of serine/threonine kinases that act as a crucial downstream node in various signaling cascades initiated by G-protein coupled receptors (GPCRs) and growth factor receptors. The activation of PKD is a multi-step process, which is effectively blocked by this compound.
Caption: PKD Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to characterize the selectivity of this compound.
Biochemical Kinase Inhibition Assay (IMAP-based Fluorescence Polarization)
This assay quantitatively measures the in vitro potency of this compound against purified PKD isoforms. The principle lies in the detection of fluorescently labeled peptide substrates that have been phosphorylated by the kinase.
Materials:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes
-
Fluorescently labeled peptide substrate specific for PKD
-
This compound (various concentrations)
-
ATP
-
Kinase reaction buffer (e.g., from Cell Signaling Technology)
-
IMAP™ (Immobilized Metal Affinity-based Phosphorescence) binding reagent
-
384-well microplate
-
Fluorescence polarization plate reader
Methodology:
-
Reaction Setup: In a 384-well plate, combine the recombinant PKD enzyme, the fluorescently labeled peptide substrate, and varying concentrations of this compound in the kinase reaction buffer.
-
Initiation: Start the kinase reaction by adding a solution of ATP.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Termination and Binding: Stop the reaction and add the IMAP™ binding reagent. This reagent binds specifically to the phosphorylated peptide substrate.
-
Detection: Measure the fluorescence polarization of each well using a plate reader. The binding of the phosphorylated peptide to the large IMAP™ beads slows its rotation, leading to a high polarization signal. Inhibition of the kinase results in less phosphorylated peptide and thus a lower polarization signal.
-
Data Analysis: Plot the fluorescence polarization signal against the concentration of this compound to determine the IC50 value.
Cellular Kinase Inhibition Assay (FACE™-based ELISA)
This assay determines the inhibitory effect of this compound on PKD activity within a cellular context, specifically measuring the autophosphorylation of PKD at Ser916 in Panc-1 pancreatic cancer cells.
Materials:
-
Panc-1 cells
-
Cell culture medium and supplements
-
This compound (various concentrations)
-
Stimulating agent (e.g., Phorbol 12-myristate 13-acetate - PMA, or a GPCR agonist like Neurotensin)
-
FACE™ (Fast Activated Cell-based ELISA) Kit, including:
-
Fixing solution
-
Quenching solution
-
Blocking solution
-
Primary antibody (anti-phospho-PKD Ser916)
-
HRP-conjugated secondary antibody
-
Developing solution
-
Stop solution
-
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Cell Culture and Treatment: Seed Panc-1 cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulation: Stimulate the cells with an agonist like PMA or neurotensin to induce PKD activation and autophosphorylation.
-
Fixation and Permeabilization: Fix the cells with the provided fixing solution and then permeabilize them to allow antibody entry.
-
Immunodetection:
-
Block non-specific binding sites.
-
Incubate with the primary antibody specific for phosphorylated PKD (Ser916).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
-
Signal Development: Add the developing solution and allow the colorimetric reaction to proceed. Stop the reaction with the stop solution.
-
Measurement and Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the amount of phosphorylated PKD. Plot the absorbance against the this compound concentration to calculate the cellular IC50.
Experimental Workflow Visualization
The process of identifying and characterizing a selective kinase inhibitor like this compound involves a structured workflow, from initial screening to in-depth cellular analysis.
Caption: Workflow for the Characterization of this compound Selectivity.
References
- 1. Molecular Pathways and Therapies in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The cellular pathways and potential therapeutics of Polycystic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining protein kinase substrate specificity by parallel solution-phase assay of large numbers of peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of CRT0066101: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CRT0066101 is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound. It details the compound's mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. This document is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of targeting PKD and the application of this compound as a research compound.
Introduction to this compound
This compound, with the chemical name 2-[4-((2R)-2-aminobutyl-amino)-pyrimidin-2-yl]-4-(1-methyl-1H-pyrazol-4-yl)-phenol dihydrochloride, emerged from a discovery program aimed at identifying specific inhibitors of all PKD isoforms.[1][2] The PKD family, consisting of PKD1, PKD2, and PKD3, plays a crucial role in various cellular processes, including cell proliferation, survival, migration, and angiogenesis, making it an attractive target for cancer therapy.[1][3] this compound has demonstrated significant anti-tumor activity in a range of preclinical cancer models, including pancreatic, breast, colorectal, and bladder cancer.[2][4]
Chemical Structure:
Mechanism of Action
This compound is a pan-PKD inhibitor, effectively targeting the catalytic activity of all three PKD isoforms.[1][2] Its primary mechanism of action involves the inhibition of peptide substrate phosphorylation by PKD.[1] This inhibition leads to the downstream modulation of several critical signaling pathways implicated in cancer progression.
Inhibition of the NF-κB Signaling Pathway
A key mechanism through which this compound exerts its anti-tumor effects is by attenuating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] PKD is known to activate NF-κB, a transcription factor that promotes the expression of genes involved in cell proliferation and survival.[1] this compound has been shown to reduce PKD-mediated NF-κB activation and the subsequent expression of NF-κB-dependent pro-survival proteins such as cyclin D1, survivin, and cIAP-1.[1]
Modulation of Other Signaling Pathways
In addition to the NF-κB pathway, this compound has been shown to impact other signaling cascades. In triple-negative breast cancer (TNBC), it inhibits the phosphorylation of key cancer-driving factors including MYC, MAPK1/3, AKT, and YAP.[5][6] In colorectal cancer, its effects are associated with the suppression of AKT and ERK signaling.[2]
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| PKD1 | 1 | Biochemical | [1][2] |
| PKD2 | 2.5 | Biochemical | [1][2] |
| PKD3 | 2 | Biochemical | [1][2] |
| PIM2 | ~135.7 | Biochemical | [7][8] |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| Panc-1 | Pancreatic | 1 | BrdU incorporation | [1] |
| T24T | Bladder | 0.3333 | MTT | [4] |
| T24 | Bladder | 0.4782 | MTT | [4] |
| UMUC1 | Bladder | 0.4796 | MTT | [4] |
| TCCSUP | Bladder | 1.4300 | MTT | [4] |
Table 3: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model | Dosing Regimen | Duration | Key Findings | Reference |
| Panc-1 Subcutaneous Xenograft | 80 mg/kg/day, oral | 28 days | Significantly abrogated tumor growth | [1] |
| Panc-1 Orthotopic Xenograft | 80 mg/kg/day, oral | 21 days | Potently blocked tumor growth, reduced Ki-67, increased TUNEL | [1] |
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the biochemical IC50 of this compound against PKD isoforms.
Methodology:
-
Assay Principle: The assay is based on the measurement of peptide substrate phosphorylation by the respective PKD isoform using Immobilized Metal Ion Affinity-Based Fluorescence Polarization (IMAP).
-
Reagents:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes.
-
Fluorescently labeled peptide substrate.
-
ATP.
-
This compound serial dilutions.
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
IMAP binding buffer and beads.
-
-
Procedure:
-
Add 2.5 µL of this compound dilutions in 4% DMSO to assay wells.
-
Add 2.5 µL of the respective PKD enzyme at 4-fold the final concentration.
-
Initiate the kinase reaction by adding 5 µL of a mixture of the fluorescently labeled peptide substrate and ATP at 2-fold the final concentration. The final ATP concentration should be at the Km for each enzyme.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction by adding IMAP binding buffer containing trivalent metal ions.
-
Add IMAP beads and incubate to allow binding of the phosphorylated fluorescent peptide.
-
Measure fluorescence polarization using a suitable plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter logistic equation.
-
Cell Proliferation (BrdU Incorporation) Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Methodology:
-
Cell Seeding: Plate pancreatic cancer cells (e.g., Panc-1) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24-48 hours).
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for 2-4 hours to allow incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using a fixing/denaturing solution (e.g., a solution containing methanol and HCl).
-
Immunodetection:
-
Incubate the cells with an anti-BrdU primary antibody.
-
Wash the cells and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Signal Detection: Add a TMB substrate and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, reflecting the level of cell proliferation.
Apoptosis (Cleaved Caspase-3) Assay
Objective: To measure the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat Panc-1 cells with this compound or vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Lyse the cells using a complete lysis buffer containing protease and phosphatase inhibitors.
-
Meso Scale Discovery (MSD) Assay:
-
Use an MSD MULTI-SPOT plate pre-coated with an antibody specific for cleaved caspase-3 (Asp175).
-
Add cell lysates to the wells and incubate to allow binding of cleaved caspase-3 to the capture antibody.
-
Wash the plate and add a SULFO-TAG labeled detection antibody against total caspase-3.
-
After incubation and washing, add MSD Read Buffer T.
-
Measure the electrochemiluminescence signal on an MSD SECTOR instrument. The signal intensity is proportional to the amount of cleaved caspase-3 in the sample.
-
Western Blot Analysis
Objective: To analyze the effect of this compound on the phosphorylation of PKD and downstream signaling proteins.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., Panc-1) with this compound and/or an agonist like neurotensin. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with primary antibodies against pS916-PKD1/2, total PKD, pS82-Hsp27, total Hsp27, or components of the NF-κB pathway overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Reporter Assay
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
Methodology:
-
Cell Transfection: Transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Treatment: Treat the transfected cells with this compound followed by stimulation with an NF-κB activator (e.g., TNF-α or PMA).
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay:
-
Measure firefly luciferase activity using a luminometer.
-
Measure Renilla luciferase activity for normalization.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
In Vivo Orthotopic Pancreatic Cancer Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Methodology:
-
Cell Preparation: Culture luciferase-expressing Panc-1 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Orthotopic Implantation:
-
Anesthetize athymic nude mice.
-
Make a small incision in the left abdominal flank to expose the pancreas.
-
Inject the Panc-1 cell suspension (e.g., 1 x 10⁶ cells in 50 µL) into the tail of the pancreas.
-
Suture the abdominal wall and skin.
-
-
Tumor Monitoring: Monitor tumor growth non-invasively using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Drug Administration:
-
Prepare this compound for oral gavage by dissolving it in a suitable vehicle, such as 5% dextrose in water.[1] A more complex vehicle for poorly soluble compounds can be a mixture of DMSO, PEG300, Tween-80, and saline.
-
Administer this compound (e.g., 80 mg/kg/day) or vehicle to the mice daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure tumor volume and weight.
-
Process the tumors for immunohistochemical analysis.
-
Immunohistochemistry (IHC)
Objective: To assess cell proliferation (Ki-67) and apoptosis (TUNEL) in tumor tissues.
Methodology:
-
Tissue Preparation: Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a citrate buffer (pH 6.0) at 95-100°C.
-
Staining for Ki-67 (Proliferation):
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a blocking serum.
-
Incubate with a primary antibody against Ki-67.
-
Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.
-
Develop the signal with a DAB chromogen.
-
Counterstain with hematoxylin.
-
-
TUNEL Assay (Apoptosis):
-
Follow the manufacturer's instructions for a commercially available TUNEL assay kit. This typically involves permeabilization, incubation with TdT enzyme and biotin-dUTP, followed by detection with a streptavidin-HRP conjugate and DAB.
-
-
Image Analysis: Capture images of the stained sections and quantify the percentage of Ki-67-positive or TUNEL-positive cells.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound targeting the PKD-NF-κB signaling pathway.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for evaluating the in vivo efficacy of this compound.
Conclusion
This compound is a well-characterized, potent, and selective pan-PKD inhibitor with significant preclinical anti-tumor activity. Its ability to be administered orally and its efficacy in relevant in vivo models make it a valuable research tool for investigating the role of PKD in cancer and other diseases. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design and execute further studies with this compound, ultimately contributing to the exploration of PKD as a therapeutic target.
References
- 1. youtube.com [youtube.com]
- 2. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 4. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 5. Bioluminescent orthotopic model of pancreatic cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Quantitative Immunohistochemistry for Evaluating the Distribution of Ki67 and Other Biomarkers in Tumor Sections and Use of the Method to Study Repopulation in Xenografts after Treatment with Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
CRT0066101: A Potent Modulator of Key Signal Transduction Pathways in Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CRT0066101 is a potent and selective, orally bioavailable pan-inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] Emerging research has highlighted its significant role in modulating critical signal transduction pathways implicated in oncology and inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, its impact on key signaling cascades, and detailed experimental methodologies for its investigation.
Introduction
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, represents a crucial node in cellular signaling, downstream of protein kinase C (PKC). PKDs are implicated in a diverse array of cellular processes, including proliferation, survival, migration, and inflammation. Dysregulation of PKD activity has been linked to the pathogenesis of numerous diseases, most notably cancer. This compound has emerged as a valuable pharmacological tool to probe PKD function and as a potential therapeutic agent. This guide summarizes the current understanding of this compound's role in regulating signal transduction pathways.
Mechanism of Action
This compound functions as a potent, ATP-competitive inhibitor of all three PKD isoforms.[1] Its high affinity and selectivity make it a precise tool for studying PKD-mediated signaling events.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and activity of this compound across various studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Cell Line(s) | Reference |
| PKD1 | 1 | - | [1][2][3] |
| PKD2 | 2.5 | - | [1][2][3] |
| PKD3 | 2 | - | [1][2][3] |
| PIM2 | ~135.7 | - | [3] |
Table 2: Efficacy of this compound in Bladder Cancer Cell Lines
| Cell Line | IC50 (µM) at Day 4 | Reference |
| T24T | 0.3333 | [4] |
| T24 | 0.4782 | [4] |
| UMUC1 | 0.4796 | [4] |
| TCCSUP | 1.4300 | [4] |
Table 3: In Vivo Efficacy of this compound
| Cancer Model | Dosage | Effect | Reference |
| Pancreatic Cancer (Panc-1 Orthotopic) | 80 mg/kg/day (oral) for 21 days | Potent blockade of tumor growth | [3][5] |
| Triple-Negative Breast Cancer | - | Reduced breast tumor volume | [6][7] |
| Bladder Cancer (Xenograft) | - | Blocked tumor growth | [4][8] |
| Colorectal Cancer (HCT116 Xenograft) | - | Significantly inhibited tumor growth | [1] |
Regulation of Signal Transduction Pathways
This compound exerts its biological effects by impinging on several critical signaling pathways.
NF-κB Signaling Pathway
In pancreatic cancer cells, this compound has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, cell survival, and proliferation.[1][5] This inhibition leads to the downregulation of NF-κB-dependent pro-survival proteins such as survivin and cIAP-1.[4][5]
Caption: this compound inhibits NF-κB signaling by blocking PKD-mediated activation.
MAPK/ERK and PI3K/AKT Signaling Pathways
In triple-negative breast cancer (TNBC), this compound treatment leads to a significant decrease in the phosphorylation of MAPK1/3 (ERK1/2) and AKT.[6] These pathways are central to cell growth and survival.[6] Similarly, in colorectal cancer cells, this compound suppresses AKT and ERK signaling.[1]
Caption: this compound attenuates the MAPK/ERK and PI3K/AKT signaling pathways.
Hippo-YAP Signaling Pathway
This compound treatment has been shown to decrease the phosphorylation of YAP (Yes-associated protein) at Ser127 in TNBC cells.[6] The Hippo-YAP pathway is a critical regulator of organ size and cell proliferation, and its dysregulation is common in cancer.[6]
Caption: this compound modulates the Hippo-YAP signaling pathway.
Cell Cycle Regulation
This compound induces cell cycle arrest, although the specific phase can vary depending on the cancer type. In TNBC, it causes G1-phase arrest, while in bladder and colorectal cancer, it leads to G2/M arrest.[1][4][6] This is achieved through the modulation of key cell cycle regulators. For instance, in bladder cancer, this compound treatment results in decreased levels of CDK1 and cyclin B1, and increased levels of inhibitory phosphorylations on CDK1 (Thr14 and Tyr15).[4] It also upregulates the expression of cell cycle inhibitors like p27kip1.[4]
Caption: this compound induces G2/M cell cycle arrest by modulating key regulators.
Anti-Inflammatory Signaling
Recent studies have revealed an anti-inflammatory role for this compound. In a mouse model of lipopolysaccharide (LPS)-induced lung injury, this compound was shown to inhibit the production of pro-inflammatory cytokines.[9] This effect is mediated through the inhibition of the Toll-like receptor 4 (TLR4)/myeloid differentiation primary response 88 (MyD88) signaling pathway and the NLRP3 inflammasome.[9]
Caption: this compound exhibits anti-inflammatory effects by inhibiting the TLR4/MyD88 pathway.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature on this compound. Specific details may need to be optimized for different cell lines and experimental systems.
Cell Proliferation Assay (CCK-8)
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, and 3 µM) for the desired time periods (e.g., 24, 48, 72 hours).[6]
-
Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Cell Cycle Analysis (Flow Cytometry)
-
Treat cells with this compound at the indicated concentrations for a specified duration.
-
For BrdU incorporation assays, add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to the medium and incubate for 2 hours.[4]
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in 70% chilled ethanol.
-
For BrdU staining, perform acid denaturation (e.g., with 2N HCl) followed by neutralization (e.g., with 0.1 M sodium borate).[4]
-
Stain the cells with an anti-BrdU antibody and a DNA dye (e.g., propidium iodide).
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
-
Culture and treat cells with this compound as required.
-
Harvest cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting
-
Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-MAPK, p-AKT, total MAPK, total AKT, etc.) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
In Vivo Xenograft Mouse Model
-
Subcutaneously or orthotopically inject cancer cells into immunodeficient mice (e.g., nude mice).
-
Allow tumors to reach a palpable size.
-
Randomly assign mice to treatment and control groups.
-
Administer this compound (e.g., by oral gavage) or vehicle control at the specified dose and schedule.[5]
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
Caption: A generalized workflow for in vivo xenograft studies with this compound.
Conclusion
This compound is a powerful and specific inhibitor of the PKD family of kinases. Its ability to modulate multiple key signaling pathways, including NF-κB, MAPK/ERK, PI3K/AKT, and Hippo-YAP, underscores its therapeutic potential in a range of diseases, particularly cancer. Furthermore, its emerging anti-inflammatory properties suggest a broader clinical utility. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted roles of this compound in cellular signaling and disease. Although no clinical trials have been conducted to date, preclinical studies indicate that this compound is well-tolerated in mice, making it a promising candidate for future clinical development.[4][10]
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for CRT0066101 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] It acts as a pan-PKD inhibitor with high affinity for PKD1, PKD2, and PKD3.[1][2][3] Members of the PKD family are implicated in a variety of cellular processes that contribute to cancer progression, including cell proliferation, survival, migration, and angiogenesis.[4] Consequently, this compound has emerged as a valuable tool for investigating the role of PKD in cancer biology and as a potential therapeutic agent. This document provides detailed application notes and protocols for the use of this compound in in vitro cell culture experiments, with a focus on cancer cell lines.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of all PKD isoforms.[5] PKD is a downstream effector of G protein-coupled receptors (GPCRs) and growth factor receptors.[4][6] Upon activation by upstream signals, such as diacylglycerol (DAG) and protein kinase C (PKC), PKD translocates to various cellular compartments to phosphorylate its substrates.[4] By inhibiting PKD, this compound blocks these downstream signaling events, leading to the modulation of multiple pathways critical for cancer cell pathophysiology. Notably, this compound has been shown to suppress the NF-κB, MAPK/ERK, and AKT signaling pathways, which are frequently dysregulated in cancer.[7][8][9]
Data Presentation
Table 1: In Vitro Efficacy of this compound Across Different Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Effective Concentration/IC50 | Reference |
| Panc-1 | Pancreatic Cancer | Proliferation (BrdU) | IC50 | 1 µM | [10][11] |
| Panc-1 | Pancreatic Cancer | Apoptosis (Cleaved Caspase-3) | 6-10 fold induction | 0.5-5 µM | [5][10] |
| Multiple Pancreatic Cancer Lines (Colo357, MiaPaCa-2, AsPC-1) | Pancreatic Cancer | Cell Viability | Significant reduction | 5 µM | [2][10] |
| T24T, T24, UMUC1, TCCSUP | Bladder Cancer | Proliferation (MTT) | IC50 (at 4 days) | 0.33 - 1.43 µM | [12] |
| TCCSUP, UMUC1 | Bladder Cancer | Invasion (Boyden Chamber) | Profound inhibition | 1, 2, and 3 µM | [12] |
| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | Proliferation, Apoptosis, Cell Cycle | Inhibition, Induction | 1 and 3 µM | [13] |
Table 2: Biochemical Activity of this compound
| Target | IC50 | Reference |
| PKD1 | 1 nM | [1][2][3] |
| PKD2 | 2.5 nM | [1][2][3] |
| PKD3 | 2 nM | [1][2][3] |
| PIM2 | ~135.7 nM | [2][3] |
Signaling Pathways and Experimental Workflow
Caption: this compound inhibits PKD, blocking downstream pro-survival and proliferative signaling pathways.
Caption: A typical workflow for evaluating the in vitro effects of this compound on cancer cells.
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol is for assessing the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Cleaved Caspase-3 Detection by Western Blot)
This protocol describes the detection of cleaved caspase-3, a key marker of apoptosis, in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Primary antibody for a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time period.
-
Harvest the cells by scraping and wash with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice for 30 minutes.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
6-well tissue culture plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired duration.
-
Harvest both adherent and floating cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to measure the DNA content.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot for Phosphorylated Proteins
This protocol is a general guideline for detecting changes in the phosphorylation status of proteins in key signaling pathways affected by this compound.
Materials:
-
As per the apoptosis assay, with the addition of specific primary antibodies for phosphorylated and total proteins of interest (e.g., p-ERK/total ERK, p-AKT/total AKT).
-
Blocking buffer: 5% BSA in TBST is often recommended for phospho-antibodies to reduce background.[14]
Procedure:
-
Follow steps 1-8 of the apoptosis western blot protocol.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Follow steps 11-12 of the apoptosis western blot protocol.
-
To confirm that changes in phosphorylation are not due to changes in total protein levels, strip the membrane and re-probe with an antibody against the total form of the protein.
Conclusion
This compound is a valuable research tool for elucidating the role of the PKD signaling pathway in various cellular processes, particularly in the context of cancer. The protocols provided here offer a framework for investigating the in vitro effects of this inhibitor. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure robust and reproducible results. The data presented in the tables and the signaling pathway diagrams provide a solid foundation for designing and interpreting experiments with this compound.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. protocols.io [protocols.io]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mbl.edu [mbl.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Soft–Agar colony Formation Assay [bio-protocol.org]
- 13. cellphysiolbiochem.com [cellphysiolbiochem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for CRT0066101 in a Mouse Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective small-molecule inhibitor of all three protein kinase D (PKD) isoforms: PKD1, PKD2, and PKD3.[1][2] PKD enzymes are implicated in various cellular processes that contribute to cancer development and progression, including cell proliferation, survival, migration, and angiogenesis.[1][3] Inhibition of PKD by this compound has demonstrated significant anti-tumor activity in various preclinical cancer models, making it a promising candidate for further investigation.[1][3] These application notes provide detailed protocols for utilizing this compound in a mouse xenograft model, a critical step in the preclinical evaluation of this compound.
Mechanism of Action
This compound functions as a pan-PKD inhibitor, effectively blocking the catalytic activity of PKD1, PKD2, and PKD3 with high potency (IC50 values of 1, 2.5, and 2 nM, respectively).[1][4] By inhibiting PKD, this compound disrupts downstream signaling pathways crucial for cancer cell growth and survival. Notably, it has been shown to abrogate the activation of the NF-κB pathway, which plays a key role in promoting cell proliferation and preventing apoptosis.[1][5] Additionally, this compound has been observed to modulate other critical cancer-related signaling cascades, including the MAPK, AKT, and Hippo-YAP pathways.[6][7] The downstream effects of PKD inhibition by this compound include decreased cell proliferation, induction of apoptosis, and cell cycle arrest at the G2/M phase.[1][3]
Signaling Pathway
Caption: this compound inhibits PKD, blocking multiple downstream pro-survival pathways.
Experimental Protocols
Cell Culture and Preparation for Implantation
This protocol outlines the steps for preparing cancer cells for subcutaneous injection into mice to establish a xenograft tumor model.
-
Cell Lines: Select a suitable cancer cell line for your study. Examples from published studies include Panc-1 (pancreatic cancer), MDA-MB-231 (triple-negative breast cancer), and UMUC1 (bladder cancer).[3][5][6]
-
Culture Conditions: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting:
-
Grow cells to approximately 80-90% confluency.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Detach the cells using a suitable dissociation reagent (e.g., Trypsin-EDTA).
-
Neutralize the dissociation reagent with a complete growth medium.
-
Collect the cells and centrifuge at a low speed (e.g., 800 rpm for 4 minutes).[8]
-
Resuspend the cell pellet in a serum-free medium or PBS for cell counting.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using a method such as trypan blue exclusion. Ensure viability is >95%.
-
-
Preparation for Injection:
-
Centrifuge the required number of cells.
-
Resuspend the cell pellet in a cold, sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells per 100 µL).[8]
-
For some models, cells may be resuspended in a mixture of medium and Matrigel to enhance tumor take rate.
-
Keep the cell suspension on ice until injection to maintain viability.[8]
-
Mouse Xenograft Model Establishment
This protocol describes the procedure for implanting cancer cells into immunodeficient mice.
-
Animal Model: Use immunodeficient mice (e.g., nu/nu nude mice or NSG mice) to prevent rejection of the human tumor cells.[5][9]
-
Implantation Procedure:
-
Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).
-
Prepare the injection site (typically the flank) by shaving and sterilizing with an alcohol wipe.
-
Gently lift the skin and subcutaneously inject the prepared cell suspension (e.g., 100 µL).
-
Monitor the mice for recovery from anesthesia.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow. This can take several days to a few weeks depending on the cell line.
-
Begin monitoring tumor growth when tumors become palpable.
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: (Width² x Length) / 2.[10]
-
Monitor the body weight of the mice to assess overall health and potential toxicity of the treatment.
-
This compound Administration
This protocol details the preparation and administration of this compound to the tumor-bearing mice.
-
Treatment Groups: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[10]
-
Preparation of this compound:
-
Administration:
-
Monitoring:
-
Continue to monitor tumor volume and body weight throughout the treatment period.
-
Observe the mice for any signs of toxicity.
-
Endpoint Analysis
This protocol describes the procedures for collecting and analyzing tissues at the end of the study.
-
Euthanasia and Tissue Collection:
-
At the end of the treatment period (or when tumors reach a predetermined endpoint), euthanize the mice. It is often recommended to collect tissues 2 hours after the final dose.[3]
-
Excise the tumors and measure their final weight and volume.
-
Collect blood and other organs as required for further analysis.
-
-
Pharmacodynamic and Biomarker Analysis:
-
Tumor tissue can be flash-frozen in liquid nitrogen for protein and RNA analysis or fixed in formalin for immunohistochemistry (IHC).
-
Western Blotting: Analyze the expression and phosphorylation status of key proteins in the PKD signaling pathway (e.g., PKD, NF-κB, AKT, MAPK).
-
IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay, cleaved caspase-3).[5]
-
Pharmacokinetic Analysis: Analyze plasma or tumor tissue concentrations of this compound using methods like LC-MS to correlate drug exposure with efficacy.[5]
-
Experimental Workflow
Caption: Workflow for a mouse xenograft study using this compound.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in different mouse xenograft models.
Table 1: Efficacy of this compound in a Pancreatic Cancer Xenograft Model (Panc-1 cells) [5][11]
| Parameter | Control Group | This compound Group (80 mg/kg/day) |
| Treatment Duration | 9-28 days | 21-28 days |
| Tumor Growth | Uninhibited | Significantly abrogated |
| Ki-67+ Proliferation Index | Baseline | 52% reduction |
| TUNEL+ Apoptotic Cells | Baseline | 58% increase |
| Expression of Cyclin D1 | Baseline | Significantly inhibited |
| Expression of Survivin | Baseline | Abrogated |
| Expression of cIAP-1 | Baseline | Abrogated |
| Peak Tumor Concentration | N/A | 12 µM (within 2h post-dose) |
Table 2: Efficacy of this compound in a Triple-Negative Breast Cancer Xenograft Model [6][7]
| Parameter | Control Group | This compound Group |
| Tumor Volume | Uninhibited | Reduced |
| Phospho-MYC (T58/S62) | Baseline | Decreased |
| Phospho-MAPK1/3 (T202/Y204) | Baseline | Decreased |
| Phospho-AKT (S473) | Baseline | Decreased |
| Phospho-YAP (S127) | Baseline | Decreased |
| Phospho-CDC2 (T14) | Baseline | Decreased |
Table 3: Efficacy of this compound in a Bladder Cancer Xenograft Model (UMUC1 cells) [3][12]
| Parameter | Control Group | This compound Group |
| Treatment Duration | 25 days | 25 days (3 days/week) |
| Tumor Growth | Uninhibited | Significantly blocked |
| Cell Cycle | Normal Progression | G2/M Arrest |
| Phospho-PKD2 Levels | Baseline | Markedly decreased |
| Cyclin B1 Levels | Baseline | Decreased |
| CDK1 Levels | Baseline | Decreased |
| Phospho-CDK1 (Thr161) | Baseline | Decreased |
| Phospho-CDK1 (Thr14/Tyr15) | Baseline | Increased |
Conclusion
The protocols and data presented provide a comprehensive guide for the in vivo evaluation of this compound in mouse xenograft models. These studies are essential for understanding the anti-tumor efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic properties of this promising PKD inhibitor. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to further advance the development of this compound as a potential cancer therapeutic.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. apexbt.com [apexbt.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Determining the Optimal Concentration of CRT0066101 for Bladder Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and orally bioavailable small molecule inhibitor of Protein Kinase D (PKD).[1][2][3] It targets all three isoforms of PKD (PKD1, PKD2, and PKD3) and has demonstrated anti-tumor activity in various cancer models, including pancreatic, colorectal, and breast cancer.[1][2] This document provides detailed application notes and protocols for determining the optimal concentration of this compound for use in bladder cancer cell line studies. Recent research has shown that this compound suppresses the growth of bladder cancer cells both in vitro and in vivo by inducing cell cycle arrest at the G2/M phase.[1][3][4] The primary mechanism of action in bladder cancer is believed to be mediated through the inhibition of PKD2.[1][3][4]
Mechanism of Action and Signaling Pathway
This compound functions as a pan-PKD inhibitor.[1][2] In the context of bladder cancer, the inhibition of PKD2 is a key mechanism.[1][3][4] This inhibition leads to a cascade of events that ultimately result in G2/M phase cell cycle arrest, thereby blocking cell cycle progression and proliferation.[1][4][5]
The key molecular events following this compound treatment in bladder cancer cells include:
-
Decreased phosphorylation of PKD2 : Direct inhibition of PKD2 activity.[1][3]
-
Modulation of CDK1-Cyclin B1 Complex : A reduction in the activity of the CDK1-cyclin B1 complex, which is crucial for entry into mitosis.[1] This is achieved through:
-
Alterations in Cell Cycle Regulatory Proteins :
-
Downregulation of Cdc25C, a phosphatase that activates CDK1.[1][4][5]
-
Increased activity of the checkpoint kinase Chk1, which inactivates Cdc25C.[1][4][5]
-
Increased levels of Myt1, Wee1, phospho-Cdc25C (Ser216), Gadd45α, and 14-3-3 proteins, all of which contribute to the inhibition of the CDK1-cyclin B1 complex.[1][4][5]
-
-
Induction of Apoptosis : In some cancer types, this compound has been shown to induce apoptosis, associated with increased cleaved PARP and activated caspase-3.[1][2]
Below is a diagram illustrating the proposed signaling pathway of this compound in bladder cancer cells.
Quantitative Data: Optimal Concentrations
The half-maximal inhibitory concentration (IC50) is a critical parameter for determining the effective dose of a compound. Studies have established the IC50 values for this compound in various bladder cancer cell lines after 4 days of treatment.[1]
| Cell Line | IC50 (µM) |
| T24T | 0.3333 |
| T24 | 0.4782 |
| UMUC1 | 0.4796 |
| TCCSUP | 1.4300 |
Data from dose-response studies where cells were treated with this compound at concentrations ranging from 0.625 to 20 µM.[1]
Based on these findings, a concentration range of 0.5 µM to 5 µM is recommended for initial experiments in most bladder cancer cell lines. However, it is crucial to perform a dose-response curve for each specific cell line and experimental condition to determine the precise optimal concentration.
Experimental Protocols
To determine the optimal concentration of this compound for a specific bladder cancer cell line, a cell viability assay is recommended. The following protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.
Protocol: Determining IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Materials:
-
Bladder cancer cell lines (e.g., T24, UMUC3, TCCSUP)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear-bottom cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer or luminometer)
-
CO2 incubator (37°C, 5% CO2)
Experimental Workflow:
Procedure:
-
Cell Seeding: a. Culture bladder cancer cells to ~80% confluency. b. Harvest cells using trypsin-EDTA and perform a cell count. c. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate the plate overnight to allow cells to attach.
-
Drug Preparation and Treatment: a. Prepare a series of this compound dilutions in complete medium from a concentrated stock solution. A common starting range is a 2-fold serial dilution from a high concentration (e.g., 20 µM). b. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration). c. Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells. It is recommended to perform each concentration in triplicate or quadruplicate.
-
Incubation: a. Incubate the plate for the desired duration. Based on existing data, a 96-hour (4-day) incubation is a good starting point.[1]
-
Cell Viability Measurement (Example using MTT): a. Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C until formazan crystals form. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank wells (medium only) from all other readings. b. Normalize the data to the vehicle-treated control wells (representing 100% viability). c. Plot the cell viability (%) against the logarithm of the drug concentration. d. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
Conclusion
This compound is a promising inhibitor for bladder cancer research. The provided IC50 values offer a strong starting point for experimental design. However, it is imperative for researchers to empirically determine the optimal concentration for their specific bladder cancer cell line and experimental setup by following a rigorous dose-response protocol. The detailed mechanism of action involving the inhibition of the PKD2-CDK1 signaling axis provides a basis for further mechanistic studies and the exploration of potential combination therapies.
References
- 1. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Western Blot Analysis of Protein Kinase D (PKD) Phosphorylation Following CRT0066101 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Kinase D (PKD) is a family of serine/threonine kinases that serve as a crucial convergence point for various cellular signaling pathways initiated by stimuli like G protein-coupled receptor agonists and growth factors.[1] The PKD family, comprising PKD1, PKD2, and PKD3, plays a significant role in regulating fundamental biological processes, including cell proliferation, migration, apoptosis, and membrane trafficking.[1][2] Activation of PKD is typically mediated by upstream Protein Kinase C (PKC) isoforms, which phosphorylate key serine residues in the activation loop of PKD.[2]
CRT0066101 is a potent, selective, and orally bioavailable pan-PKD inhibitor, with IC₅₀ values of 1, 2.5, and 2 nM for PKD1, PKD2, and 3, respectively.[3] This inhibitor has demonstrated anti-tumor activity in various cancer models by blocking PKD-mediated signaling pathways.[3][4][5] Consequently, this compound is a valuable tool for investigating the physiological roles of PKD and for potential therapeutic development.
This application note provides a detailed protocol for analyzing the phosphorylation status of PKD in cultured cells treated with this compound using Western blotting. This technique is essential for confirming the on-target effect of the inhibitor and for quantifying its efficacy in blocking PKD activation.
PKD Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical activation pathway of PKD and the point of inhibition by this compound. Extracellular signals activate Phospholipase C (PLC), which generates diacylglycerol (DAG). DAG recruits both PKC and PKD to the cell membrane, where PKC phosphorylates and activates PKD. This compound directly inhibits the kinase activity of PKD, preventing the phosphorylation of its downstream substrates.
Experimental Protocols
3.1. Materials and Reagents
-
Cell Line: e.g., Panc-1, TCCSUP, or other cell lines expressing PKD.[4][5]
-
Culture Medium: As recommended for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Tocris Bioscience or other commercial source. Prepare a stock solution (e.g., 10 mM) in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (e.g., Halt™ Protease and Phosphatase Inhibitor Cocktail, Thermo Fisher Scientific).[6]
-
Protein Assay Reagent: BCA Protein Assay Kit (Thermo Fisher Scientific).
-
SDS-PAGE: Precast gels (e.g., 4-12% Bis-Tris gels) and running buffer (e.g., MOPS or MES).
-
Transfer Membrane: Polyvinylidene fluoride (PVDF) membrane.[7]
-
Transfer Buffer: Standard Tris-Glycine buffer with 20% methanol.
-
Blocking Buffer: 5% (w/v) Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[6]
-
Primary Antibodies:
-
Rabbit anti-phospho-PKD (Ser916) antibody.
-
Rabbit anti-phospho-PKD2 (Ser706/710) antibody.[4]
-
Mouse anti-total PKD1/2 antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
3.2. Experimental Workflow
The diagram below outlines the major steps for the Western blot analysis of PKD phosphorylation.
3.3. Step-by-Step Procedure
3.3.1. Cell Culture and Treatment
-
Culture cells in appropriate medium until they reach 70-80% confluency.
-
Seed cells into 6-well plates and allow them to adhere overnight.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal kinase activity.
-
Prepare working solutions of this compound in culture medium at desired concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).
-
Treat the cells with this compound or vehicle (DMSO) for the desired time (e.g., 1-4 hours).[5]
-
(Optional) After inhibitor treatment, stimulate cells with a known PKD activator (e.g., Phorbol 12-myristate 13-acetate or Neurotensin) for 10-15 minutes to induce PKD phosphorylation.[5]
3.3.2. Cell Lysis and Protein Quantification
-
Place the 6-well plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (containing freshly added protease and phosphatase inhibitors) to each well.[6]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
3.3.3. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer and add 4x Laemmli sample buffer.
-
Denature the samples by heating at 95°C for 5 minutes.[6]
-
Load the samples onto a precast polyacrylamide gel and run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane. Ensure the membrane is pre-wetted with methanol.[6]
3.3.4. Immunodetection
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[6] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background noise.[6]
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-PKD) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the corresponding HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
3.3.5. Stripping and Re-probing for Total PKD
-
To normalize the phospho-PKD signal, the same blot can be stripped and re-probed for total PKD.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and re-block the membrane as described above.
-
Incubate with the primary antibody against total PKD and repeat the detection steps. This serves as a loading control.[7]
Data Presentation and Analysis
Quantitative analysis should be performed by measuring the band intensity (densitometry) using software like ImageJ. The signal for phosphorylated PKD should be normalized to the signal for total PKD for each sample. The results can be presented in a table and/or bar graph to clearly show the dose-dependent effect of this compound.
Table 1: Effect of this compound on PKD Phosphorylation
| This compound (µM) | p-PKD (Ser916) Intensity | Total PKD Intensity | Normalized p-PKD/Total PKD Ratio | % Inhibition |
| 0 (Vehicle) | 15,230 | 15,500 | 0.98 | 0% |
| 0.1 | 11,890 | 15,350 | 0.77 | 21% |
| 0.5 | 6,540 | 15,600 | 0.42 | 57% |
| 1.0 | 2,980 | 15,400 | 0.19 | 81% |
| 5.0 | 850 | 15,550 | 0.05 | 95% |
| 10.0 | 410 | 15,480 | 0.03 | 97% |
Data are for illustrative purposes only.
Troubleshooting
Table 2: Common Issues and Solutions for Phospho-Western Blots
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Signal or Weak Signal | Insufficient protein phosphorylation. | Induce phosphorylation with a known agonist before lysis.[6] |
| Phosphatases active during lysis. | Ensure fresh phosphatase inhibitors are added to ice-cold lysis buffer.[6] | |
| Primary antibody concentration too low. | Optimize antibody dilution; incubate overnight at 4°C. | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking. Avoid milk.[6] |
| Insufficient washing. | Increase the number and duration of TBST washes. | |
| Secondary antibody is non-specific or too concentrated. | Run a secondary antibody-only control; optimize concentration. | |
| Multiple Non-specific Bands | Antibody cross-reactivity. | Use a more specific antibody; try a different antibody clone. |
| Protein degradation. | Use fresh protease inhibitors and keep samples on ice at all times.[6] | |
| Inconsistent Loading | Inaccurate protein quantification. | Carefully perform a BCA or Bradford assay before loading. |
| Uneven transfer. | Ensure proper gel-membrane contact and sufficient transfer time. | |
| Solution: Always probe for a loading control (total protein or housekeeping gene like β-actin).[7] |
Conclusion
The protocol described provides a robust framework for analyzing the inhibitory effect of this compound on PKD phosphorylation. Accurate and reproducible Western blot analysis is critical for confirming the mechanism of action of PKD inhibitors and for advancing research in the signaling pathways they regulate. Key considerations for success include the preservation of protein phosphorylation state through the use of phosphatase inhibitors and the use of appropriate blocking buffers like BSA to minimize background.[6] By normalizing the phosphorylated protein signal to the total protein level, this method allows for reliable quantification of inhibitor efficacy.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Application Notes and Protocols for Apoptosis Assay in Cells Treated with CRT0066101
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines treated with CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD). The primary method detailed is the Annexin V-FITC/Propidium Iodide (PI) dual staining assay followed by flow cytometry, a widely accepted method for the quantitative analysis of apoptotic and necrotic cells.
Introduction
This compound is a small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] PKD plays a crucial role in various cellular processes, including proliferation, survival, and migration.[3] Inhibition of PKD by this compound has been shown to induce apoptosis in various cancer cell lines, including triple-negative breast cancer (TNBC) and pancreatic cancer.[1][4][5] This makes the assessment of apoptosis a critical step in evaluating the efficacy of this compound.
The Annexin V/PI assay is based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that stains DNA but cannot cross the membrane of live or early apoptotic cells. Therefore, it is used to identify late apoptotic and necrotic cells that have lost membrane integrity.
Data Presentation
The following table summarizes the quantitative effects of this compound on apoptosis in different cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | This compound Concentration (µM) | Incubation Time (hours) | Assay Used | Results (% Apoptotic Cells) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | 1 | 24 | Annexin V/PI | Increased apoptosis compared to control | [6] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 3 | 24 | Annexin V/PI | Further increase in apoptosis compared to 1 µM | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 1 | 24 | Annexin V/PI | Increased apoptosis compared to control | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 3 | 24 | Annexin V/PI | Further increase in apoptosis compared to 1 µM | [6] |
| Panc-1 | Pancreatic Cancer | 1 | Not Specified | Cleaved Caspase-3 | ~6-10 fold induction of apoptosis | [5] |
| Panc-1 | Pancreatic Cancer | Not Specified | Not Specified | TUNEL | Increased TUNEL-positive (apoptotic) cells | [1][5][7] |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis by inhibiting the activity of Protein Kinase D (PKD). PKD is known to activate downstream signaling pathways, such as the NF-κB pathway, which promote cell survival by upregulating anti-apoptotic proteins. By inhibiting PKD, this compound disrupts these pro-survival signals, leading to the activation of the apoptotic cascade.
Caption: this compound inhibits PKD, leading to reduced activation of the pro-survival NF-κB pathway and subsequent induction of apoptosis.
Experimental Protocols
This section provides a detailed protocol for the Annexin V-FITC/PI apoptosis assay for adherent cancer cells (e.g., MDA-MB-231) treated with this compound.
Materials
-
Cell Line: MDA-MB-231 (or other cancer cell line of interest)
-
Culture Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Annexin V-FITC/PI Apoptosis Detection Kit: (Commercially available from various suppliers)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
-
Phosphate Buffered Saline (PBS): Ca2+ and Mg2+ free
-
Trypsin-EDTA
-
Flow Cytometry Tubes
-
Flow Cytometer
Experimental Workflow Diagram
Caption: A step-by-step workflow for the Annexin V/PI apoptosis assay following this compound treatment.
Detailed Protocol
1. Cell Seeding and Treatment:
-
Seed MDA-MB-231 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare working concentrations of this compound in complete culture medium from a stock solution. For example, for a final concentration of 1 µM and 5 µM, dilute the 10 mM stock accordingly.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
2. Cell Harvesting:
-
Carefully collect the culture supernatant from each well into separate conical tubes, as it may contain detached apoptotic cells.
-
Wash the adherent cells once with PBS.
-
Add an appropriate volume of Trypsin-EDTA to each well to detach the adherent cells.
-
Once the cells have detached, add complete medium to inactivate the trypsin.
-
Combine the trypsinized cells with their respective supernatants collected in step 2.1.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and gently resuspend the cell pellet in 1 mL of cold PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
3. Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
4. Flow Cytometry Analysis:
-
After the incubation period, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software. The cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive (this population is usually small in apoptosis studies)
-
By following this detailed protocol, researchers can reliably and reproducibly assess the apoptotic effects of this compound on cancer cells, providing valuable insights into its mechanism of action and therapeutic potential.
References
- 1. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein kinase D enzymes – novel kinase targets in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. A Novel Small Molecule Inhibitor of Protein Kinase D Blocks Pancreatic Cancer Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Angiogenesis in HUVEC Cells with CRT0066101
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary cell model for studying the molecular mechanisms of angiogenesis in vitro. A key signaling molecule implicated in angiogenic pathways is Protein Kinase D (PKD). CRT0066101 is a potent and selective, orally bioavailable pan-PKD inhibitor, targeting PKD1, PKD2, and PKD3 with IC50 values of 1 nM, 2.5 nM, and 2 nM, respectively.[1] Its anti-angiogenic properties make it a valuable tool for investigating the role of PKD in endothelial cell biology and for the development of novel anti-cancer therapies.[1][2]
These application notes provide a comprehensive guide for utilizing this compound to study its effects on angiogenesis in HUVEC cells. Detailed protocols for key angiogenesis assays, a summary of expected quantitative outcomes, and a visualization of the relevant signaling pathway are included to facilitate experimental design and data interpretation.
Mechanism of Action of this compound in Angiogenesis
This compound exerts its anti-angiogenic effects by inhibiting the family of serine/threonine kinases known as Protein Kinase D (PKD). In endothelial cells, vascular endothelial growth factor (VEGF) is a primary stimulus for angiogenesis.[3] VEGF binding to its receptor, VEGFR2, triggers a signaling cascade that activates PKD.[3] Activated PKD, in turn, modulates downstream signaling pathways, including the ERK pathway, which is crucial for endothelial cell proliferation and migration.[3][4] By inhibiting PKD, this compound disrupts this signaling cascade, leading to a reduction in VEGF-induced proliferation, migration, and the ability of HUVECs to form capillary-like structures (tube formation).[4] Furthermore, PKD inhibition has been shown to suppress the expression of cell adhesion molecules such as ICAM-1 and VCAM-1 on endothelial cells, which are important for inflammatory processes that can accompany angiogenesis.
Below is a diagram illustrating the proposed signaling pathway through which this compound inhibits angiogenesis.
Caption: Proposed signaling pathway of this compound in inhibiting angiogenesis.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of this compound. While specific IC50 values for HUVEC angiogenesis assays are not extensively published, data from cancer cell lines provide a strong indication of its potency. Researchers should perform dose-response studies to determine the optimal concentration for their specific HUVEC experiments.
| Parameter | Cell Line | IC50 Value | Reference |
| PKD1 Inhibition | N/A (in vitro) | 1 nM | [1] |
| PKD2 Inhibition | N/A (in vitro) | 2.5 nM | [1] |
| PKD3 Inhibition | N/A (in vitro) | 2 nM | [1] |
| Cell Viability | Various Tumor Cells | 0.6 - 1.9 µM | [5] |
| Cell Proliferation (BrdU) | Panc-1 (Pancreatic Cancer) | 1 µM | [4] |
Experimental Protocols
Detailed methodologies for key angiogenesis assays using HUVEC cells are provided below.
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.
Caption: Workflow for the HUVEC Tube Formation Assay.
Materials:
-
HUVEC cells (low passage)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Matrix (e.g., Matrigel®), growth factor reduced
-
This compound (dissolved in appropriate solvent, e.g., DMSO)
-
96-well tissue culture plates
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Plate Coating: Thaw the basement membrane matrix at 4°C overnight.[6] Using pre-chilled pipette tips and a 96-well plate on ice, add 50 µL of the matrix to each well.[6][7] Ensure even coating and incubate at 37°C for 30-60 minutes to allow for polymerization.[6][7]
-
Cell Preparation: Culture HUVECs to 80-90% confluency.[6] Harvest the cells using trypsin and resuspend them in basal medium containing a low serum concentration (e.g., 2% FBS).[8]
-
Cell Seeding: Seed the HUVEC suspension onto the polymerized matrix at a density of 1.5 x 10^4 to 2 x 10^4 cells per well.[9]
-
Treatment: Immediately add this compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF) if applicable.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.[6] Monitor tube formation periodically.
-
Imaging and Analysis: Image the tube-like structures using a phase-contrast or fluorescence microscope (if using a fluorescent dye like Calcein AM).[2][6] Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
HUVEC Migration Assay (Wound Healing/Scratch Assay)
This assay measures the collective migration of a sheet of cells.
Caption: Workflow for the HUVEC Wound Healing Assay.
Materials:
-
HUVEC cells
-
Endothelial Cell Growth Medium
-
6- or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a wound healing insert
-
This compound
-
Inverted microscope with imaging capabilities
Protocol:
-
Cell Seeding: Seed HUVECs in a 6- or 12-well plate and grow them to a confluent monolayer.[8][10]
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.[8] Alternatively, use a commercially available wound healing insert to create a more uniform cell-free gap.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells.[8] Add fresh culture medium containing different concentrations of this compound and appropriate controls.
-
Imaging: Immediately capture an image of the wound at time 0.[8] Continue to incubate the plate and capture images at regular intervals (e.g., 8, 16, and 24 hours).
-
Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
HUVEC Proliferation Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability and proliferation.
Caption: Workflow for the HUVEC Proliferation (MTT) Assay.
Materials:
-
HUVEC cells
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a specialized detergent)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound and appropriate controls.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at approximately 570 nm using a microplate reader.[11] The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a powerful research tool for elucidating the role of PKD signaling in angiogenesis. The protocols and information provided herein offer a solid framework for researchers to design and execute experiments to investigate the anti-angiogenic effects of this inhibitor on HUVEC cells. Careful optimization of experimental conditions and thorough data analysis will contribute to a deeper understanding of the complex processes governing blood vessel formation and may pave the way for novel therapeutic strategies.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Protein Kinase C-dependent Protein Kinase D Activation Modulates ERK Signal Pathway and Endothelial Cell Proliferation by Vascular Endothelial Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 8. Wound healing assay and Transwell migration assay [bio-protocol.org]
- 9. A Novel High Content Angiogenesis Assay Reveals That Lacidipine, L-Type Calcium Channel Blocker, Induces In Vitro Vascular Lumen Expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An introduction to the wound healing assay using live-cell microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for CRT0066101 in Cell-Based Assays
Topic: CRT0066101 Solubility and Preparation for Cell-Based Assays
For: Researchers, scientists, and drug development professionals.
Introduction
This compound is a potent and selective small-molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] It demonstrates high affinity for all three PKD isoforms, with IC50 values of 1 nM for PKD1, 2.5 nM for PKD2, and 2 nM for PKD3.[2] Due to its role in regulating various cellular processes, including proliferation, migration, and apoptosis, this compound is a valuable tool for cancer research and drug development.[3][4][5] This document provides detailed application notes and protocols for the solubilization and use of this compound in cell-based assays.
Physicochemical Properties and Solubility
Proper solubilization of this compound is critical for accurate and reproducible experimental results. The compound is typically supplied as a hydrochloride or dihydrochloride salt in a solid, crystalline form.[6]
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| Water | Soluble up to 100 mM. | The hydrochloride salt form enhances aqueous solubility. |
| DMSO | Soluble up to 20 mM, with some sources indicating solubility as high as 25 mg/mL (~60.77 mM)[7] and approximately 3 mg/mL.[6] Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[7] | For cell-based assays, it is common to first dissolve this compound in DMSO to create a concentrated stock solution. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble.[6] To achieve a working concentration in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the buffer.[6] A 1:3 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/ml.[6] | It is not recommended to store aqueous solutions for more than one day.[6] |
| Ethanol | Soluble up to 2 mg/mL.[7] | |
| Dimethyl Formamide | Soluble at approximately 0.1 mg/mL.[6] |
Experimental Protocols
Preparation of Stock Solutions
1. DMSO Stock Solution (Recommended for most cell-based assays):
-
To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound (MW: 411.33 g/mol ) in 1 mL of high-quality, anhydrous DMSO.
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock solution at -20°C for up to 12 months under desiccating conditions.[1]
2. Water Stock Solution:
-
To prepare a 10 mM stock solution, dissolve 4.11 mg of this compound in 1 mL of sterile, deionized water.
-
Vortex to ensure complete dissolution.
-
This aqueous stock can be stored at -20°C, however, it is recommended to prepare it fresh.
General Protocol for Cell-Based Assays
This protocol provides a general workflow for treating adherent cells with this compound. Optimization of cell number, compound concentration, and incubation time is recommended for specific cell lines and experimental endpoints.
Materials:
-
Adherent cells in culture
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates (e.g., 96-well)
-
Assay-specific reagents (e.g., MTT, CellTiter-Glo, antibodies)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a multi-well plate at the desired density. For a 96-well plate, a common seeding density is 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours in a CO2 incubator at 37°C.
-
-
Preparation of Working Solutions:
-
Thaw the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared working solutions of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
-
Endpoint Analysis:
-
Following incubation, perform the desired cell-based assay to assess the effects of this compound. This could include:
-
Proliferation/Viability Assays: MTT, CellTiter-Glo.
-
Apoptosis Assays: Caspase activity, Annexin V staining.
-
Cell Cycle Analysis: Flow cytometry.
-
Western Blotting: To analyze the phosphorylation status of PKD and its downstream targets.
-
-
Table 2: Exemplary Concentrations and Effects in Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect |
| Pancreatic Cancer (Panc-1) | Proliferation (BrdU) | IC50 ≈ 1 µM[2][5] | Inhibition of cell proliferation.[5] |
| Pancreatic Cancer (Panc-1) | Apoptosis (Cleaved Caspase-3) | 0.5 - 5 µM | 6-10 fold induction of apoptosis.[2][5] |
| Bladder Cancer (UMUC1, T24T) | Proliferation (MTT) | 0.625 - 20 µM[3] | Dose-dependent inhibition of cell growth.[3] |
| Bladder Cancer (UMUC1) | Cell Cycle Analysis | 0.5 - 3 µM[3] | G2/M phase cell cycle arrest.[3] |
| Triple-Negative Breast Cancer | Proliferation, Apoptosis | Not specified | Inhibited proliferation and increased apoptosis.[4] |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of PKD. This leads to the modulation of various downstream signaling pathways implicated in cancer progression.
References
- 1. This compound (mM/ml), protein kinase D inhibitor (ab146740) | Abcam [abcam.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Immunohistochemistry Staining for Ki-67 in CRT0066101-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
CRT0066101 is a potent and selective inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases (PKD1, PKD2, and PKD3).[1][2] PKD isoforms are implicated in the regulation of numerous cellular processes, including proliferation, survival, and migration.[2][3] In various cancer models, inhibition of PKD by this compound has been shown to suppress tumor growth by inducing cell cycle arrest and apoptosis.[1][4][5]
A key biomarker for assessing cell proliferation is the nuclear protein Ki-67, which is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0).[6] Consequently, immunohistochemical (IHC) staining for Ki-67 is a widely used method to evaluate the anti-proliferative effects of novel cancer therapeutics. This document provides detailed application notes and protocols for the IHC staining of Ki-67 in tumor tissues, particularly those from xenograft models treated with this compound.
Data Presentation
The administration of this compound has been demonstrated to significantly reduce the proliferation of cancer cells in vivo. This is evidenced by a decrease in the Ki-67 proliferation index in tumor xenografts.
| Tumor Model | Treatment | Ki-67+ Proliferation Index | Outcome | Reference |
| Pancreatic Cancer (Panc-1 Orthotopic) | Vehicle Control | High | - | [5] |
| Pancreatic Cancer (Panc-1 Orthotopic) | This compound (80 mg/kg/day, 21 days) | Significantly Reduced (p<0.01) | Potent blockage of tumor growth | [5] |
Signaling Pathways
This compound, by inhibiting PKD, modulates downstream signaling pathways that control cell cycle progression and survival, leading to a reduction in Ki-67 expression. The specific mechanisms can vary depending on the cancer type.
Caption: Signaling pathway of this compound leading to reduced Ki-67.
Experimental Workflow
The following diagram outlines the major steps for assessing the effect of this compound on Ki-67 expression in tumor xenografts.
Caption: Experimental workflow for Ki-67 IHC in xenograft tumors.
Experimental Protocols
Ki-67 Immunohistochemistry Staining for Paraffin-Embedded Tissues
This protocol provides a general guideline for Ki-67 IHC staining. Optimization may be required for specific antibodies and tissue types.
1. Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water (dH₂O)
-
Tris-buffered saline with Tween-20 (TBST) wash buffer
-
Antigen retrieval solution (e.g., 0.01M Sodium Citrate Buffer, pH 6.0)
-
3% Hydrogen peroxide
-
Blocking buffer (e.g., 10% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67 monoclonal antibody
-
Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen system
-
Hematoxylin counterstain
-
Permanent mounting medium
2. Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate slides through a graded series of ethanol:
-
100% ethanol, two changes for 3 minutes each.
-
95% ethanol for 3 minutes.
-
70% ethanol for 3 minutes.
-
-
Rinse in dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated antigen retrieval solution.
-
Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in TBST wash buffer for 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate slides with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.
-
Rinse slides with TBST wash buffer, three changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Ki-67 antibody in blocking buffer to its optimal concentration.
-
Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Rinse slides with TBST wash buffer, three changes for 5 minutes each.
-
Incubate with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Rinse slides with TBST wash buffer, three changes for 5 minutes each.
-
Incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with TBST wash buffer, three changes for 5 minutes each.
-
-
Chromogen Development:
-
Incubate slides with DAB substrate-chromogen solution until the desired brown staining intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with dH₂O to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the slides in running tap water or a bluing reagent.
-
Rinse with dH₂O.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).
-
Clear in two changes of xylene.
-
Coverslip with a permanent mounting medium.
-
3. Quantification of Ki-67 Staining
-
Stained slides should be scanned using a high-resolution slide scanner or imaged using a microscope equipped with a digital camera.
-
The Ki-67 proliferation index is calculated as the percentage of Ki-67-positive tumor cell nuclei (showing brown staining) out of the total number of tumor cells counted in a defined area.
-
Automated image analysis software is recommended for unbiased and reproducible quantification. At least 5-10 representative high-power fields should be analyzed per tumor section.
-
Statistical analysis should be performed to compare the Ki-67 index between this compound-treated and vehicle control groups.
References
- 1. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 2. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinical and Analytical Validation of Two Methods for Ki-67 Scoring in Formalin Fixed and Paraffin Embedded Tissue Sections of Early Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing CRT0066101 Dosage for Maximum Tumor Inhibition: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CRT0066101 for maximum tumor inhibition. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and a summary of key data to facilitate effective experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dosage for in vivo studies with this compound?
A1: Based on preclinical studies in mouse models, a common and effective oral dosage of this compound is 80 mg/kg/day.[1][2][3] This dosage has been shown to significantly block tumor growth in pancreatic and bladder cancer xenograft models.[1][4]
Q2: What is the solubility of this compound and what is the recommended solvent?
A2: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo oral administration, it is often formulated in a vehicle appropriate for animal studies, the specifics of which should be determined based on the experimental protocol.
Q3: What are the known off-target effects of this compound?
A3: While this compound is a potent and selective pan-PKD inhibitor, like most kinase inhibitors, it may exhibit activity against other protein kinases at higher concentrations (e.g., 1 µM).[5] It is crucial to include appropriate controls to account for potential off-target effects.
Q4: How quickly is this compound metabolized in vivo?
A4: In a Panc-1 subcutaneous xenograft model, a peak tumor concentration of 12 µM of this compound was achieved within 2 hours after oral administration.[1][3] The rapid metabolism of some PKD inhibitors has been noted, though this compound has been successfully used in various in vivo models.[6]
Q5: Can this compound be used in combination with other anti-cancer agents?
A5: Yes, studies have shown that this compound can have synergistic effects when used with other drugs. For instance, it has been shown to work synergistically with the multi-kinase inhibitor regorafenib in colorectal cancer models.[5][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low efficacy in vivo despite using the recommended dosage. | Poor oral bioavailability in the specific animal model. | Check the formulation and administration technique. Consider pharmacokinetic studies to determine the actual drug concentration in plasma and tumor tissue. |
| High variability in in vitro assay results. | Issues with drug solubility or stability in the culture medium. | Ensure complete solubilization of this compound in DMSO before diluting in media. Prepare fresh drug dilutions for each experiment. |
| Observed cell toxicity is not consistent with apoptosis. | Potential off-target effects or induction of other cell death mechanisms. | Perform additional assays to investigate other forms of cell death (e.g., necrosis, autophagy). Use a lower concentration of this compound or a more specific PKD inhibitor if available. |
| Difficulty in detecting inhibition of PKD phosphorylation. | Timing of sample collection may not align with peak drug activity. | Conduct a time-course experiment to determine the optimal time point for observing maximal inhibition of PKD autophosphorylation after this compound treatment.[1] |
Quantitative Data Summary
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Panc-1 | Pancreatic Cancer | 1 | [1] |
| T24T | Bladder Cancer | 0.3333 | [4] |
| T24 | Bladder Cancer | 0.4782 | [4] |
| UMUC1 | Bladder Cancer | 0.4796 | [4] |
| TCCSUP | Bladder Cancer | 1.4300 | [4] |
In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Duration | Outcome | Reference |
| Panc-1 Orthotopic | Athymic nu/nu mice | 80 mg/kg/day (oral) | 21 days | Potent blockade of tumor growth | [1][3] |
| Panc-1 Subcutaneous Xenograft | Athymic nu/nu mice | 80 mg/kg/day (oral) | 28 days | Significant abrogation of pancreatic cancer growth | [1] |
| HCT116 Xenograft | Nude mice | Not specified | Daily | Significant inhibition of tumor growth | [5] |
| Bladder Cancer Xenograft | Mouse | Not specified | Not specified | Blocked tumor growth | [4][8] |
| Triple-Negative Breast Cancer Xenograft | Mouse | Not specified | Not specified | Reduced breast tumor volume | [9] |
Detailed Experimental Protocols
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Plate bladder cancer cells (e.g., T24T, T24, UMUC1, TCCSUP) in 96-well plates at an appropriate density.
-
Drug Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.625–20 µM) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 96 hours.
-
MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Tumor Xenograft Model
-
Animal Acclimatization: Acclimatize male athymic nu/nu mice (4-6 weeks old) for at least 3 days.[1]
-
Cell Inoculation: Subcutaneously inoculate 5 x 10^6 Panc-1 cells in 100 µL PBS into the flanks of the mice.[1]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Drug Administration: Administer this compound orally at a dose of 80 mg/kg/day or vehicle control.[1]
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., daily).
-
Endpoint: At the end of the study (e.g., 21 or 28 days), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for Ki-67 and TUNEL).[1]
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in inhibiting tumor growth.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancertools.org [cancertools.org]
- 3. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. Small molecule inhibitor this compound inhibits cytokine storm syndrome in a mouse model of lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
Overcoming off-target effects of CRT0066101 in experiments
Welcome to the technical support center for CRT0066101. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound, with a focus on understanding and overcoming potential off-target effects in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family. It acts as a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high affinity in the low nanomolar range.[1][2]
Q2: What is the established mechanism of action for this compound's anti-cancer effects?
The anti-tumor activity of this compound is primarily attributed to its inhibition of PKD, which leads to cell cycle arrest and apoptosis in cancer cells.[3][4][5] Depending on the cancer type, it can induce G2/M arrest (e.g., in bladder cancer) or G1-phase arrest (e.g., in triple-negative breast cancer).[3][4] This is often accompanied by the modulation of key signaling proteins involved in cell proliferation and survival, such as NF-κB, AKT, MAPK, and YAP.[4][6]
Q3: Are there any known off-targets for this compound?
Yes. While this compound is highly potent against PKD isoforms, it has been shown to inhibit other kinases, particularly at higher concentrations. The most well-documented off-target is PIM2 kinase, which this compound inhibits with an IC50 of approximately 135.7 nM.[1] Like many kinase inhibitors, at concentrations of 1 µM and higher, it may exhibit activity against a broader range of kinases.[2] Therefore, careful dose-selection is crucial to minimize off-target effects.
Q4: How can I differentiate between on-target (PKD-mediated) and off-target effects in my experiments?
Differentiating between on-target and off-target effects is a critical aspect of working with any kinase inhibitor. Key strategies include:
-
Dose-Response Studies: Conduct experiments across a range of this compound concentrations. On-target effects should be observed at lower concentrations consistent with the IC50 values for PKD, while off-target effects will likely require higher doses.
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically deplete PKD isoforms. If the phenotype observed with this compound is replicated by PKD knockdown, it is likely an on-target effect.
-
Rescue Experiments: If possible, introduce a constitutively active or this compound-resistant mutant of PKD into your system. If this rescues the effect of the inhibitor, it confirms on-target action.
-
Use of Structurally Different Inhibitors: Employing another PKD inhibitor with a different chemical scaffold can help confirm that the observed phenotype is due to PKD inhibition and not a unique off-target effect of this compound's chemical structure.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, with a focus on identifying and mitigating potential off-target effects.
Issue 1: Unexpectedly high levels of apoptosis or cytotoxicity at concentrations intended to be specific for PKD.
-
Possible Cause: This could be due to the inhibition of off-target kinases that also regulate cell survival pathways. For instance, the inhibition of PIM2 by this compound could contribute to apoptosis, as PIM kinases are known to be pro-survival.
-
Troubleshooting Steps:
-
Confirm On-Target Potency: Perform a dose-response curve for a known downstream target of PKD (e.g., phosphorylation of a PKD substrate) to confirm the on-target IC50 in your specific cell line.
-
Compare with PKD Knockdown: Use siRNA to knock down PKD1, PKD2, and PKD3. If the level of apoptosis is significantly higher with this compound treatment than with PKD knockdown at a comparable level of on-target inhibition, an off-target effect is likely.
-
Evaluate PIM2 Pathway: Assess the activity of the PIM2 pathway in your cells. If this pathway is active and its inhibition is known to cause apoptosis in your cell type, this could be the source of the enhanced effect.
-
Issue 2: Observed phenotype does not match published results for PKD inhibition in a similar model.
-
Possible Cause: The cellular context, including the expression levels of on- and off-target kinases, can significantly influence the outcome. Your cell line might have a different dependency on PKD or a higher sensitivity to the off-target effects of this compound.
-
Troubleshooting Steps:
-
Characterize Your Model: Perform baseline protein expression analysis (e.g., Western blot) for PKD isoforms (PKD1, PKD2, PKD3) and known off-targets like PIM2 in your cell line.
-
Conduct a Kinase Profile: If the unexpected phenotype is critical to your research, consider profiling this compound against a broad panel of kinases to identify other potential off-targets that may be relevant in your specific cellular context.
-
Use a Secondary Inhibitor: As mentioned in the FAQs, using a structurally unrelated PKD inhibitor can help determine if the observed phenotype is a general consequence of PKD inhibition or specific to this compound.
-
Quantitative Data: In Vitro Inhibitory Activity of this compound
The following table summarizes the known in vitro inhibitory concentrations (IC50) of this compound against its primary targets and a key off-target.
| Target | IC50 (nM) | Target Class | Reference |
| PKD1 | 1 | Serine/Threonine Kinase | [1] |
| PKD2 | 2.5 | Serine/Threonine Kinase | [1] |
| PKD3 | 2 | Serine/Threonine Kinase | [1] |
| PIM2 | 135.7 | Serine/Threonine Kinase (Off-target) | [1] |
Experimental Protocols
1. Western Blot for On-Target and Off-Target Pathway Modulation
This protocol is designed to assess the phosphorylation status of proteins downstream of PKD and potential off-targets.
-
Cell Lysis:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies:
-
On-Target (PKD pathway): p-PKD (Ser916), PKD1, p-AKT (S473), AKT, p-MAPK (T202/Y204), MAPK.
-
Off-Target (PIM2 pathway): p-BAD (Ser112), BAD.
-
Loading Control: GAPDH, β-actin.
-
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA can be used to verify that this compound is engaging with its target (PKD) in intact cells.
-
Cell Treatment and Heating:
-
Treat cultured cells with this compound or a vehicle control.
-
After incubation, wash and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles).
-
Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to new tubes and quantify the amount of soluble target protein by Western blot or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizations
Caption: Signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: Experimental workflow for mitigating off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate CRT0066101 toxicity in long-term cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of CRT0066101 in long-term cell culture, with a focus on mitigating potential toxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally bioavailable small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1][2] It acts as a pan-PKD inhibitor, targeting all three isoforms (PKD1, PKD2, and PKD3) with high affinity in the low nanomolar range.[1][3] By inhibiting PKD, this compound blocks downstream signaling pathways that are crucial for cell proliferation, survival, migration, and invasion.[4][5]
Q2: What are the known downstream effects of this compound?
This compound has been shown to modulate several critical signaling pathways downstream of PKD. These include the inhibition of the NF-κB, MAPK (ERK), and AKT pathways, which are often dysregulated in cancer.[5][6][7][8] Additionally, it can affect the Hippo-YAP pathway, a key regulator of organ size and cell proliferation.[6] The culmination of these effects can lead to cell cycle arrest (at either the G1 or G2/M phase), induction of apoptosis, and a reduction in cell viability in susceptible cell lines.[1][4][5]
Q3: Is this compound expected to be toxic to all cell lines?
While this compound has demonstrated potent anti-cancer activity, its toxicity can vary between cell lines. Cancer cells that are highly dependent on PKD signaling for their survival and proliferation are more likely to be sensitive to the inhibitor.[4][8] Studies have shown that this compound is well-tolerated in animal models with no apparent side effects.[1][4] However, in long-term cell culture, the potential for off-target effects or cytotoxicity in sensitive normal or non-tumorigenic cell lines should be considered.
Q4: What are the initial signs of this compound toxicity in cell culture?
Initial signs of toxicity can include:
-
A significant decrease in cell viability compared to vehicle-treated controls.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of cellular debris.
-
A sharp decline in the rate of cell proliferation.
-
Increased markers of apoptosis, such as caspase-3 activation.
Troubleshooting Guide: Mitigating Toxicity in Long-Term Culture
Issue 1: Excessive cell death observed even at low concentrations.
-
Possible Cause: The cell line may be exceptionally sensitive to PKD inhibition, or there may be significant off-target effects.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the lowest effective concentration that achieves the desired biological effect with minimal toxicity.
-
Intermittent Dosing: Instead of continuous exposure, consider an intermittent dosing schedule (e.g., 48 hours on, 24 hours off) to allow cells to recover.
-
Use of a Rescue Agent: If a specific off-target effect is suspected, co-treatment with an agent that counteracts this effect could be explored.
-
Cell Line Authentication: Ensure the cell line is authentic and free from contamination, as this can affect sensitivity to inhibitors.
-
Issue 2: Gradual decline in cell health over several weeks of culture.
-
Possible Cause: Cumulative toxicity or the selection of a resistant population.
-
Troubleshooting Steps:
-
Monitor Cell Health Regularly: Implement a routine cell health monitoring schedule using assays for viability (e.g., Trypan Blue, MTT), apoptosis (e.g., Annexin V staining), and cell cycle analysis.
-
Culture Rejuvenation: Thaw a fresh, early-passage aliquot of the cell line to ensure the observed effects are not due to genetic drift or senescence in the cultured cells.
-
Media Refreshment: Ensure regular media changes to remove metabolic waste and replenish nutrients, which can become critical during long-term drug exposure.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in inhibitor preparation, cell passage number, or cell density.
-
Troubleshooting Steps:
-
Standardize Protocols: Maintain consistency in all experimental parameters, including the solvent for this compound (typically DMSO), final solvent concentration, cell seeding density, and passage number.
-
Fresh Inhibitor Stocks: Prepare fresh working dilutions of this compound from a concentrated stock for each experiment to avoid degradation of the compound.
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the inhibitor to account for any solvent-induced effects.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against PKD Isoforms
| Kinase Target | IC50 (nM) |
| PKD1 | 1 |
| PKD2 | 2.5 |
| PKD3 | 2 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in a biochemical assay.[2][3]
Table 2: Cellular IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (days) |
| Panc-1 | Pancreatic Cancer | 1 | Not Specified |
| T24T | Bladder Cancer | 0.3333 | 4 |
| T24 | Bladder Cancer | 0.4782 | 4 |
| UMUC1 | Bladder Cancer | 0.4796 | 4 |
| TCCSUP | Bladder Cancer | 1.4300 | 4 |
| Colorectal Cancer Cell Lines | Colorectal Cancer | Low µM range | 3 |
Cellular IC50 values represent the concentration of this compound required to inhibit 50% of cell proliferation or viability.[4][8][9]
Experimental Protocols
1. Dose-Response Assay for Determining Cellular IC50
-
Objective: To determine the concentration of this compound that inhibits 50% of cell viability/proliferation.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in a complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 20 µM). Include a vehicle-only control.
-
Treatment: Remove the existing medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Viability Assessment: Use a suitable cell viability reagent (e.g., MTT, CellTiter-Glo). For MTT, add the reagent to each well and incubate for 2-4 hours. Then, add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Plot the percentage of cell viability against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
2. Western Blot Analysis for Target Engagement
-
Objective: To assess the effect of this compound on the phosphorylation of downstream targets of PKD.
-
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound or vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against phosphorylated and total forms of downstream targets (e.g., p-AKT, total AKT, p-ERK, total ERK).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
Visualizations
Caption: this compound inhibits PKD, blocking multiple downstream pro-survival pathways.
Caption: Workflow for mitigating this compound toxicity in long-term cell culture.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
- 7. Novel Small Molecule Inhibitors of Protein Kinase D Suppress NF-kappaB Activation and Attenuate the Severity of Rat Cerulein Pancreatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Results in CRT0066101-Treated Cells
This technical support guide is designed for researchers, scientists, and drug development professionals who are using CRT0066101 and have encountered unexpected experimental results. This document provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you interpret your data and plan your next steps.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected cell cycle arrest in our this compound-treated cells. What could be the reason?
A1: The observed cell cycle arrest induced by this compound can be cell-type specific. While G2/M arrest has been reported in bladder cancer cells, G1 arrest has been observed in triple-negative breast cancer (TNBC) cells. Several factors could contribute to a lack of expected cell cycle arrest:
-
Cell Line Specificity: The genetic background of your cell line, including the expression levels of different Protein Kinase D (PKD) isoforms (PKD1, PKD2, PKD3) and the status of cell cycle checkpoint proteins (e.g., p53), can influence the outcome.
-
Inhibitor Concentration and Treatment Duration: Ensure you have performed a dose-response experiment to determine the optimal concentration and duration for your specific cell line. Insufficient concentration or treatment time may not be enough to induce a measurable cell cycle block.
-
Experimental Variability: Confirm the integrity of your this compound stock, ensure consistent cell culture conditions (passage number, confluency), and verify your cell cycle analysis protocol.
Q2: Our cells show unexpected toxicity or a phenotype inconsistent with PKD inhibition. Could this be an off-target effect?
A2: While this compound is a potent PKD inhibitor, like most kinase inhibitors, it can have off-target effects, especially at higher concentrations. Unexpected phenotypes could arise from the inhibition of other kinases.
-
Perform a Dose-Response Curve: Compare the IC50 for cell viability with the IC50 for on-target PKD inhibition (e.g., by measuring phosphorylation of a downstream target). A large discrepancy may suggest off-target toxicity.
-
Use a Structurally Different PKD Inhibitor: Comparing the effects of a different PKD inhibitor can help differentiate between on-target and off-target effects.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a constitutively active form of PKD to see if it reverses the observed phenotype.
Q3: We observed an unexpected increase in the expression of a protein after this compound treatment. How can we interpret this?
A3: Unexpected upregulation of proteins can occur and may reveal novel aspects of the signaling pathway in your specific cell model. For instance, an increase in 14-3-3σ was observed in a p53-mutant bladder cancer cell line treated with this compound, suggesting alternative, p53-independent pathways for its induction. To investigate this:
-
Validate the Finding: Confirm the upregulation using an independent method (e.g., qPCR for mRNA levels and Western blot for protein levels).
-
Investigate Upstream Regulators: Explore potential transcription factors or signaling pathways known to regulate the expression of the upregulated protein. The observed effect might be an indirect consequence of PKD inhibition.
-
Consult Literature: Search for publications that have linked PKD signaling or the specific cellular process you are studying with the regulation of your protein of interest.
Troubleshooting Guides
Problem 1: Inconsistent Efficacy of this compound Across Experiments
-
Potential Cause 1: Compound Instability or Precipitation.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure your this compound stock solution has not degraded. Prepare a fresh stock solution in an appropriate solvent like DMSO and store it in aliquots at -20°C or -80°C.
-
Check Solubility in Media: Indole-based compounds can have poor aqueous solubility. When diluting the stock in cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation. Pre-warming the media to 37°C before adding the compound can help. For long-term experiments, consider renewing the media with freshly diluted compound more frequently.
-
-
-
Potential Cause 2: Cell Culture Variability.
-
Troubleshooting Steps:
-
Standardize Cell Conditions: Use cells at a consistent and low passage number. Ensure cells are healthy and free from contamination.
-
Control for Confluency: Cell density can affect signaling pathways. Seed cells to reach a consistent confluency (e.g., 70-80%) at the time of treatment.
-
-
Problem 2: No Inhibition of Downstream Targets Despite Expected Phenotype
-
Potential Cause 1: Antibody Issues.
-
Troubleshooting Steps:
-
Validate Antibodies: Verify the specificity of your primary antibodies for the phosphorylated and total proteins of interest. Run appropriate controls, such as lysates from cells where the pathway is known to be active or inactive.
-
Optimize Antibody Dilutions: Perform a titration to determine the optimal antibody concentration for your detection method (e.g., Western blot, flow cytometry).
-
-
-
Potential Cause 2: Suboptimal Lysate Preparation.
-
Troubleshooting Steps:
-
Use Phosphatase and Protease Inhibitors: When preparing cell lysates, always use a lysis buffer containing a cocktail of phosphatase and protease inhibitors to preserve the phosphorylation status of your target proteins.
-
Ensure Complete Lysis: Use a lysis buffer appropriate for your cell type and experimental goals. Incomplete lysis can lead to inaccurate protein quantification.
-
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Bladder Cancer Cell Lines
| Cell Line | IC50 at Day 4 (µM) |
| T24T | 0.3333 |
| T24 | 0.4782 |
| UMUC1 | 0.4796 |
| TCCSUP | 1.4300 |
Data extracted from a study on the effect of this compound on bladder cancer cell proliferation.
Table 2: Downstream Targets Modulated by this compound
| Target | Effect of this compound | Cancer Type | Reference |
| p-MYC (T58/S62) | Inhibition | Triple-Negative Breast Cancer | |
| p-MAPK1/3 (T202/Y204) | Inhibition | Triple-Negative Breast Cancer | |
| p-AKT (S473) | Inhibition | Triple-Negative Breast Cancer | |
| p-YAP (S127) | Inhibition | Triple-Negative Breast Cancer | |
| p-CDC2 (T14) | Inhibition | Triple-Negative Breast Cancer | |
| NF-κB activation | Inhibition | Pancreatic Cancer | |
| Cyclin B1 | Decrease | Bladder Cancer | |
| CDK1 | Decrease | Bladder Cancer | |
| p27Kip1 | Increase | Bladder Cancer | |
| Cdc25C | Downregulation | Bladder Cancer |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated Proteins
-
Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. For experiments involving stimulation, serum-starve the cells for 4-6 hours. Pre-treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 1-2 hours) before stimulating with an agonist if required.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with the primary antibody (e.g., anti-phospho-AKT, anti-total-AKT) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels and a loading control (e.g., GAPDH, β-actin).
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Simplified PRKD signaling pathway and points of this compound inhibition.
Caption: Logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Optimizing In Vivo Studies with CRT0066101
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful in vivo application of CRT0066101, a potent and selective inhibitor of Protein Kinase D (PKD). While this compound is known to be orally bioavailable, this guide addresses potential challenges and offers strategies for optimizing its delivery and ensuring consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility and bioavailability characteristics of this compound?
A1: this compound is a potent inhibitor of all PKD isoforms with IC50 values in the low nanomolar range.[1][2] It is reported to be soluble in water up to 100 mM and in DMSO up to 20 mM. Published studies have demonstrated that this compound is orally bioavailable, with one study reporting a bioavailability of approximately 100% in mice after a single bolus dose.[3] Therapeutic concentrations have been achieved in mice following oral administration.[3][4]
Q2: If this compound is already orally bioavailable, why might I encounter issues in my in vivo studies?
A2: While this compound has shown good oral bioavailability in preclinical models, several factors can influence its absorption and lead to variability in in vivo studies. These can include the animal model used, the dose level, the specific formulation, and the feeding status of the animals. High doses may be more challenging to fully dissolve and absorb. Therefore, optimizing the formulation and experimental conditions is crucial for achieving consistent and reproducible results.
Q3: What are the general strategies for enhancing the bioavailability of a compound that may have solubility limitations?
A3: For compounds with poor aqueous solubility, several formulation strategies can be employed to improve bioavailability. These include:
-
Particle Size Reduction: Decreasing the particle size (micronization or nanonization) increases the surface area for dissolution.[5][6]
-
Co-solvents and Surfactants: Using co-solvents and surfactants can help to dissolve the compound in the formulation and maintain its solubility in the gastrointestinal tract.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), microemulsions, and nanoemulsions can present the drug in a solubilized form, which can enhance absorption.[5][7][8]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can improve its dissolution rate and extent.[9]
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can increase solubility.[10]
Troubleshooting Guide
Issue 1: High Variability in Plasma Concentrations
Question: We are observing significant inter-animal variability in the plasma concentrations of this compound following oral gavage. What could be the cause and how can we address it?
Answer: High variability is a common issue with orally administered compounds and can stem from inconsistent dissolution in the gastrointestinal (GI) tract.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution | Ensure the formulation is a homogenous solution or a stable, uniform suspension. For suspensions, ensure it is well-mixed before each administration. |
| Food Effects | The presence or absence of food can alter GI transit time and fluid composition, affecting drug dissolution and absorption. Standardize the feeding schedule of the animals, for example, by fasting them overnight before dosing. |
| Formulation Instability | If the compound precipitates out of the formulation before or after administration, absorption will be erratic. Evaluate the stability of your formulation over the duration of your experiment. |
| Animal Stress | Stress can affect GI motility. Ensure animals are properly acclimatized and handled to minimize stress. |
Issue 2: Lower than Expected Plasma Exposure
Question: The plasma concentrations of this compound in our study are lower than anticipated based on published data. How can we improve the exposure?
Answer: Lower than expected exposure often points to incomplete dissolution or absorption.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Poor Formulation | The vehicle used may not be optimal for this compound. Consider reformulating using strategies known to enhance solubility and absorption. |
| First-Pass Metabolism | Although not extensively reported for this compound, metabolism in the gut wall or liver can reduce the amount of drug reaching systemic circulation. While difficult to alter, understanding the metabolic profile can help interpret results. |
| Incorrect Dosing Technique | Ensure accurate dose administration, particularly with oral gavage, to avoid accidental administration into the lungs. |
Data Summary
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 411.33 g/mol | |
| Molecular Formula | C₁₈H₂₂N₆O·2HCl | |
| Solubility in Water | Up to 100 mM | [11] |
| Solubility in DMSO | Up to 20 mM |
In Vivo Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Dosing | Reference |
| Bioavailability | ~100% | Single bolus dose | [3] |
| Terminal Half-life | 60 min | Single bolus dose | [3] |
| Peak Plasma Concentration | 8 µM | 80 mg/kg daily for 5 days (oral) | [3] |
| Peak Tumor Concentration | 12 µM | 80 mg/kg/day (oral) | [4] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Formulation for Oral Gavage
This protocol is a general guideline and may require optimization based on your specific experimental needs.
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride.
-
Dissolution:
-
Dilution (if using DMSO): Gradually add the aqueous vehicle (e.g., PBS, 5% dextrose solution) to the DMSO stock with continuous vortexing to prevent precipitation. A common vehicle for in vivo studies has been a 5% dextrose solution.[13]
-
Final Concentration: Adjust the final volume to achieve the desired concentration for dosing. Ensure the final concentration of DMSO is low (typically <5%) and well-tolerated by the animals.
-
Homogeneity: Ensure the final formulation is a clear solution. If a suspension is necessary, ensure it is uniformly dispersed before each administration.
Protocol 2: Pharmacokinetic Study Design in Mice
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least 3 days before the experiment.
-
Fasting: Fast the animals overnight (e.g., 12-16 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation via oral gavage at the desired dose (e.g., 80 mg/kg).[3][4]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method such as LC-MS/MS.
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Bioavailability of Poorly Soluble Drugs through Gastrointestinal Muco-Adhesion of Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing CRT0066101 Treatment for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing CRT0066101 to achieve optimal apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound-induced apoptosis?
A1: this compound is a potent and specific inhibitor of all Protein Kinase D (PKD) isoforms.[1][2] By inhibiting PKD, this compound blocks downstream signaling pathways that promote cell survival and proliferation. A key mechanism is the attenuation of NF-κB activation, which leads to the reduced expression of NF-κB-dependent pro-survival proteins like survivin and cIAP-1.[1][3] This disruption of survival signaling ultimately triggers apoptosis.
Q2: In which cancer types has this compound been shown to induce apoptosis?
A2: this compound has demonstrated pro-apoptotic effects in a variety of cancer models, including pancreatic cancer[1][2][4], triple-negative breast cancer (TNBC)[5][6][7], colorectal cancer[5], and bladder cancer.[3]
Q3: How soon can I expect to see an apoptotic effect after this compound treatment?
A3: The onset of apoptosis can vary depending on the cell line, concentration of this compound, and the specific apoptosis assay being used. In vitro studies have shown evidence of apoptosis, such as a 6–10 fold induction of cleaved caspase-3 in Panc-1 cells, after serum starvation for 6 hours followed by treatment.[1] However, significant effects on cell viability and proliferation are more commonly observed after 24 to 48 hours of treatment.[1] For bladder cancer cells, extended exposure of up to 4 days was required for maximal inhibitory effects.[3]
Q4: Does this compound affect the cell cycle?
A4: Yes, in addition to inducing apoptosis, this compound can cause cell cycle arrest. In triple-negative breast cancer cells, it has been shown to increase the G1-phase population.[5][6] In bladder cancer, it can induce G2/M cell cycle arrest.[3]
Q5: Is this compound effective in vivo?
A5: Yes, in vivo studies have shown that oral administration of this compound can significantly inhibit tumor growth and increase apoptosis in xenograft models of pancreatic cancer.[1][2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant increase in apoptosis observed. | Inappropriate treatment duration: The treatment time may be too short for the specific cell line. | Optimize treatment time: Perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal duration for apoptosis induction in your specific cell line. Some cell lines may require longer exposure to this compound.[3] |
| Suboptimal drug concentration: The concentration of this compound may be too low. | Perform a dose-response study: Test a range of concentrations (e.g., 0.5 µM to 10 µM) to identify the IC50 for your cell line. The IC50 for Panc-1 cells is approximately 1 µM.[1] | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to PKD inhibition. | Verify PKD expression: Confirm that your cell line expresses PKD1/2.[1] Consider using a different cell line known to be sensitive to this compound. | |
| Assay sensitivity: The apoptosis assay being used may not be sensitive enough to detect early apoptotic events. | Use multiple apoptosis assays: Combine methods like Annexin V/PI staining, caspase activity assays (e.g., cleaved caspase-3), and TUNEL assays to get a comprehensive view of apoptosis.[1] | |
| High variability in apoptosis results between experiments. | Inconsistent cell culture conditions: Variations in cell density, passage number, or serum concentration can affect drug sensitivity. | Standardize cell culture protocols: Ensure consistent cell seeding density, use cells within a specific passage number range, and maintain consistent serum concentrations during experiments. |
| Drug stability: Improper storage or handling of this compound may lead to degradation. | Follow manufacturer's storage recommendations: Store this compound as recommended and prepare fresh dilutions for each experiment. | |
| Unexpected off-target effects observed. | High drug concentration: Using excessively high concentrations of this compound may lead to off-target effects. | Use the lowest effective concentration: Once the optimal concentration for apoptosis is determined, use that concentration for subsequent experiments to minimize potential off-target effects. |
Experimental Data Summary
In Vitro Apoptosis Induction with this compound
| Cell Line | Cancer Type | Concentration | Treatment Duration | Apoptotic Effect | Reference |
| Panc-1 | Pancreatic | 0.5 µM - 5 µM | 6h (post serum starvation) | 6–10 fold increase in cleaved caspase-3 | [1] |
| Colo357 | Pancreatic | 5 µM | 24h | Inhibition of cell proliferation | [1] |
| Capan-2 | Pancreatic | 5 µM | 48h | Inhibition of cell proliferation | [1] |
| T24T, T24, UMUC1, TCCSUP | Bladder | 0.625–20 µM | 4 days | Dose-dependent inhibition of cell growth | [3] |
| TNBC cells | Triple-Negative Breast | Not specified | Not specified | Increased apoptosis and G1-phase population | [5][6] |
In Vivo Apoptosis Induction with this compound
| Xenograft Model | Cancer Type | Dosage | Treatment Duration | Apoptotic Effect | Reference |
| Panc-1 subcutaneous | Pancreatic | 80 mg/kg/day (oral) | 28 days | Increased TUNEL+ apoptotic cells | [1] |
| Panc-1 orthotopic | Pancreatic | 80 mg/kg/day (oral) | 21 days | Increased TUNEL+ apoptotic cells | [1][2] |
Experimental Protocols
General Protocol for In Vitro Apoptosis Assay (Caspase-3 Cleavage)
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0.5, 1, 2.5, 5 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6h, 24h, 48h). For some cell lines, a 6-hour serum starvation prior to treatment may enhance the apoptotic effect.[1]
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody against cleaved caspase-3.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the cleaved caspase-3 signal to a loading control (e.g., β-actin).
-
Visualizations
Caption: this compound induces apoptosis by inhibiting PKD, which in turn blocks the activation of the pro-survival NF-κB pathway.
Caption: A typical experimental workflow for determining the optimal treatment duration of this compound to induce apoptosis.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 6. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer | Cell Physiol Biochem [cellphysiolbiochem.com]
Technical Support Center: Troubleshooting CRT0066101 Efficacy
This technical support guide provides troubleshooting advice for researchers encountering a lack of Protein Kinase D (PKD) inhibition with CRT0066101 in their cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. It functions as an ATP-competitive inhibitor, binding to the active site of PKD isoforms (PKD1, PKD2, and PKD3) and preventing the phosphorylation of downstream substrates.
Q2: How can I confirm if this compound is active and potent?
The most direct method is to perform a dose-response experiment and determine the half-maximal inhibitory concentration (IC50) in your cell line. This can be assessed by monitoring the phosphorylation of a known PKD substrate. A common method is to measure the autophosphorylation of PKD at Ser916 (a marker for catalytic activity) or the phosphorylation of downstream targets.
Troubleshooting Guide: Why is this compound not inhibiting PKD in my cell line?
If you are not observing the expected inhibitory effects of this compound, there are several potential reasons. This guide will walk you through a series of troubleshooting steps to identify the issue.
Step 1: Verify Compound Integrity and Experimental Setup
The first step is to rule out any issues with the inhibitor itself or the general experimental setup.
| Possible Cause | Troubleshooting Action |
| Incorrect Compound Concentration | Verify the calculations for your stock solution and final dilutions. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Compound Degradation | Ensure that this compound has been stored correctly, typically at -20°C or -80°C, and protected from light. Prepare fresh aliquots from a new stock solution. |
| Inappropriate Treatment Time | The time required for this compound to inhibit PKD can vary between cell lines. Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration. |
| Assay Interference | Some assay components can interfere with the activity of small molecules. If using an in vitro kinase assay, ensure that the buffer conditions are compatible with this compound. |
Step 2: Assess the Target: PKD Expression and Activity
If the compound and experimental setup are validated, the next step is to investigate the target protein, PKD, in your cell line.
| Possible Cause | Troubleshooting Action |
| Low or Absent PKD Expression | Confirm the expression of PKD1, PKD2, and/or PKD3 in your cell line using Western blot or qPCR. If expression is low, this compound may not have a significant effect. |
| PKD is not Activated | PKD must be activated to observe inhibition. Stimulate your cells with a known PKD activator (e.g., Phorbol 12-myristate 13-acetate (PMA), Bryostatin 1, or growth factors) prior to this compound treatment. |
| PKD Isoform Specificity | While this compound inhibits all PKD isoforms, your cell line's phenotype may be driven by an isoform that is less sensitive or expressed at lower levels. |
| PKD Mutations | Although rare, mutations in the ATP-binding pocket of PKD could confer resistance to this compound. Sequence the PKD genes in your cell line if you suspect this. |
Step 3: Investigate Cell Line-Specific Factors
If the compound and target seem to be in order, the issue may lie with the specific characteristics of your cell line.
| Possible Cause | Troubleshooting Action |
| Compensatory Signaling Pathways | Inhibition of PKD may lead to the activation of redundant or compensatory signaling pathways that mask the effect of this compound. Use pathway analysis tools or other inhibitors to investigate this possibility. |
| Drug Efflux Pumps | Some cell lines express high levels of ATP-binding cassette (ABC) transporters, which can actively pump this compound out of the cell, preventing it from reaching its target. Co-treatment with an ABC transporter inhibitor may resolve this. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects that complicate the interpretation of your results. Ensure you are using the lowest effective concentration. |
Key Experimental Protocols
Western Blot for PKD Activity
This protocol allows for the assessment of PKD inhibition by monitoring the phosphorylation status of PKD and its substrates.
-
Cell Lysis: After treatment with this compound and/or a stimulant, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-PKD (Ser916), total PKD, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data
Reported IC50 Values for this compound
The following table summarizes the reported IC50 values for this compound in various assays and cell lines. Use this as a reference to determine if your experimental results are within the expected range.
| Cell Line/Assay | IC50 (nM) | Reference |
| PKD1 (in vitro kinase assay) | 2.5 | |
| PKD2 (in vitro kinase assay) | 2.0 | |
| PKD3 (in vitro kinase assay) | 1.5 | |
| PC3 (prostate cancer) | 10 | |
| PANC-1 (pancreatic cancer) | 25 | |
| MiaPaCa-2 (pancreatic cancer) | 30 |
Visualizations
Signaling Pathway Diagram
Caption: The PKD signaling pathway and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: A stepwise workflow for troubleshooting this compound inactivity.
Troubleshooting Logic Diagram
Caption: A decision tree to guide the troubleshooting process.
Cell viability assay issues with CRT0066101 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CRT0066101 in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective, orally bioavailable pan-inhibitor of Protein Kinase D (PKD) isoforms (PKD1, PKD2, and PKD3)[1]. It functions by targeting the ATP-binding site of these kinases[2]. Inhibition of PKD disrupts downstream signaling pathways involved in cell proliferation, survival, and migration[2][3]. In many cancer cell lines, treatment with this compound leads to cell cycle arrest, induction of apoptosis, and a reduction in cell viability[3][4].
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water up to 100 mM and in DMSO up to 20 mM[1][5]. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO. It is recommended to store the solid compound and stock solutions at -20°C[1][5]. Aqueous solutions are not recommended for storage for more than one day.
Q3: What are the typical IC50 values for this compound in cell viability assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line, assay type, and incubation time. Below is a summary of reported IC50 values in various cancer cell lines.
| Cell Line | Cancer Type | Assay Method | Incubation Time | Reported IC50 (µM) |
| Panc-1 | Pancreatic Cancer | BrdU incorporation | - | 1[3] |
| T24T | Bladder Cancer | MTT | 4 days | 0.3333[4] |
| T24 | Bladder Cancer | MTT | 4 days | 0.4782[4] |
| UMUC1 | Bladder Cancer | MTT | 4 days | 0.4796[4] |
| TCCSUP | Bladder Cancer | MTT | 4 days | 1.4300[4] |
Troubleshooting Guide for Cell Viability Assays
Problem 1: I am observing high variability or inconsistent results in my cell viability assay.
High variability can arise from several factors unrelated to the compound itself.
-
Uneven Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting technique should be consistent to ensure uniform cell distribution across the wells of your microplate.
-
Edge Effects: The outer wells of a microplate are susceptible to evaporation, which can alter the concentration of this compound and affect cell growth. To minimize this, it is best practice to not use the outermost wells for experimental data points. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
-
Inconsistent Incubation Times: Adhere to a strict and consistent incubation schedule for both the this compound treatment and the addition of the viability assay reagent.
-
Improper Pipetting: Vigorous pipetting can dislodge adherent cells, leading to inaccurate results. When adding or removing solutions, dispense the liquid gently against the side of the well.
Problem 2: My cell viability results with this compound are not what I expected (e.g., less potent than reported, or no effect).
Several factors could contribute to a discrepancy between your results and published data.
-
Compound Stability and Solubility: this compound may degrade or precipitate in cell culture medium over long incubation times.
-
Troubleshooting Steps:
-
Visually inspect your culture wells under a microscope for any signs of compound precipitation.
-
If precipitation is observed, consider preparing fresh dilutions of this compound from a stock solution for each experiment.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability.
-
-
-
Cell Line Specificity: The sensitivity to this compound can vary significantly between different cell lines due to variations in the expression and activity of PKD isoforms and downstream signaling pathways.
-
Assay-Specific Interference: The chemical structure of this compound, a pyrimidine derivative, suggests a potential for interference with certain assay readouts.
-
Troubleshooting Steps:
-
Potential for Autofluorescence: Some pyrimidine-based compounds exhibit fluorescent properties[6][7][8]. If you are using a fluorescence-based viability assay (e.g., resazurin/AlamarBlue), this compound could be contributing to the background fluorescence. To test for this, run a control plate with this compound in cell-free media.
-
Interference with Metabolic Assays (MTT, XTT): Tetrazolium-based assays like MTT measure the metabolic activity of cells. Kinase inhibitors can alter cellular metabolism, which may not always directly correlate with cell viability[9]. This can lead to an over- or underestimation of cell death. To confirm your results, consider using a non-metabolic based viability assay in parallel, such as a trypan blue exclusion assay or a real-time live/dead cell imaging system.
-
ATP-Based Assay Considerations: Assays like CellTiter-Glo measure intracellular ATP levels as an indicator of viability. Since this compound is an ATP-competitive inhibitor, it is important to ensure that the compound itself does not interfere with the luciferase enzyme used in the assay. Run a control with the highest concentration of this compound in a cell-free system with a known amount of ATP to check for interference.
-
-
Problem 3: I see a discrepancy between the biochemical (enzymatic) assay and the cellular assay results for this compound.
This is a common observation in drug discovery.
-
Cellular ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Km of the kinase. In contrast, intracellular ATP levels are much higher (in the millimolar range). This high concentration of cellular ATP can compete with ATP-competitive inhibitors like this compound, making them appear less potent in a cellular context.
-
Cell Permeability and Efflux: For this compound to be effective, it must cross the cell membrane to reach its intracellular target. Poor cell permeability or active removal of the compound by cellular efflux pumps can reduce its intracellular concentration and apparent potency.
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Visualizations
Caption: Simplified signaling pathway showing the inhibitory action of this compound on PKD.
Caption: A logical workflow for troubleshooting unexpected cell viability assay results with this compound.
References
- 1. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Design and Synthesis of Pyrimidine Based Two-Photon Fluorescence Probe and Its Application in Bioimaging [yyhx.ciac.jl.cn]
- 7. Design, synthesis, and antiproliferative evaluation of novel longifolene-derived tetraline pyrimidine derivatives with fluorescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of CRT0066101 and Other Protein Kinase D Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the efficacy and mechanisms of prominent PKD inhibitors, supported by experimental data.
This guide provides a comprehensive comparison of CRT0066101, a potent and orally bioavailable pan-Protein Kinase D (PKD) inhibitor, with other notable inhibitors of the PKD family. The information presented herein is intended to assist researchers in making informed decisions for their studies in oncology and other fields where PKD signaling is a critical therapeutic target.
Efficacy Comparison of PKD Inhibitors
The inhibitory activity of this compound against the three isoforms of PKD (PKD1, PKD2, and PKD3) has been demonstrated to be in the low nanomolar range, positioning it as one of the most potent pan-PKD inhibitors identified to date.[1] The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other frequently studied PKD inhibitors.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Selectivity/Notes |
| This compound | 1 | 2.5 | 2 | Orally bioavailable pan-PKD inhibitor.[1] |
| CID755673 | 182 | 280 | 227 | A selective, cell-active pan-PKD inhibitor. |
| kb-NB-142-70 | 28.3 | 58.7 | 53.2 | A potent PKD inhibitor. |
| BPKDi | 1 | 9 | 1 | A potent bipyridyl PKD inhibitor. |
| CRT5 | 1 | 2 | 1.5 | A potent and selective pyrazine benzamide inhibitor of all three PKD isoforms. |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-tumor effects through the modulation of several critical signaling pathways. By inhibiting PKD, this compound can lead to cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation. A key mechanism is the suppression of the NF-κB signaling pathway, which is crucial for the transcription of pro-survival genes.
Furthermore, studies in bladder cancer cells have shown that this compound can induce G2/M cell cycle arrest. This is achieved by modulating the expression and activity of key cell cycle regulators, including cyclin B1, CDK1, and Cdc25C.
Detailed Experimental Protocols
To ensure the reproducibility of the findings cited in this guide, detailed methodologies for key experiments are provided below.
Biochemical IC50 Determination using IMAP (Immobilized Metal Ion Affinity-based Fluorescence Polarization) Assay
This assay quantifies the ability of a compound to inhibit the catalytic activity of a specific kinase. The IC50 of this compound on PKD isoforms was determined using this in vitro method.[1]
Materials:
-
Purified recombinant human PKD1, PKD2, or PKD3
-
Fluorescently labeled peptide substrate (e.g., FAM-labeled peptide)
-
ATP
-
Kinase buffer (e.g., 10 mM Tris-HCl pH 7.2, 10 mM MgCl2, 0.01% Tween-20, 2 mM MnCl2, and 1 mM DTT)
-
IMAP Progressive Binding Reagent and Buffers
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well microplate
Procedure:
-
Prepare the kinase reaction mixture by adding the kinase, fluorescently labeled peptide substrate, and ATP to the kinase buffer.
-
Dispense the test compounds at various concentrations into the microplate wells.
-
Add the kinase reaction mixture to the wells to initiate the reaction.
-
Incubate the plate for a specified time (e.g., 60-120 minutes) at room temperature to allow for phosphorylation of the substrate.
-
Stop the reaction by adding the IMAP binding solution, which contains nanoparticles that bind to the phosphorylated substrate.
-
Incubate for at least 60 minutes to allow for binding.
-
Measure the fluorescence polarization on a suitable microplate reader. An increase in fluorescence polarization indicates a higher degree of substrate phosphorylation.
-
Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular PKD Activity Assessment using FACE (Fast Activated Cell-based ELISA) Assay
This assay measures the phosphorylation of a specific target within cells, providing an indication of the cellular potency of an inhibitor. The effect of this compound on the autophosphorylation of PKD at serine 916 (pS916-PKD) in PANC-1 pancreatic cancer cells was determined using this method.[1]
Materials:
-
PANC-1 cells
-
Cell culture medium and supplements
-
Test compound (this compound)
-
Fixing solution (e.g., 4% formaldehyde)
-
Quenching solution
-
Blocking solution
-
Primary antibody specific for the phosphorylated target (e.g., anti-pS916-PKD)
-
HRP-conjugated secondary antibody
-
Developing solution (e.g., TMB substrate)
-
Stop solution
-
96-well cell culture plate
Procedure:
-
Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified duration.
-
Fix the cells with the fixing solution.
-
Quench endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate with the primary antibody against pS916-PKD.
-
Wash the wells and incubate with the HRP-conjugated secondary antibody.
-
Wash the wells and add the developing solution.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
The absorbance is proportional to the amount of phosphorylated PKD.
Cell Proliferation Analysis using BrdU Incorporation Assay
This assay is used to quantify cell proliferation by measuring the incorporation of bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA. The inhibitory effect of this compound on the proliferation of PANC-1 cells was assessed using this method.[1]
Materials:
-
PANC-1 cells
-
Cell culture medium and supplements
-
Test compound (this compound)
-
BrdU labeling solution
-
Fixing/denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
Substrate solution (e.g., TMB)
-
Stop solution
-
96-well cell culture plate
Procedure:
-
Seed PANC-1 cells in a 96-well plate and treat with different concentrations of this compound.
-
Add the BrdU labeling solution to the wells and incubate for a period to allow for incorporation into the DNA of proliferating cells (typically 2-24 hours).[2]
-
Remove the culture medium and fix/denature the cells.
-
Add the anti-BrdU antibody to the wells and incubate.
-
Wash the wells and add the HRP-conjugated secondary antibody.
-
Wash the wells and add the substrate solution to develop a colorimetric signal.
-
Stop the reaction and measure the absorbance.
-
The absorbance is directly proportional to the amount of BrdU incorporated, and therefore, to the level of cell proliferation.
Conclusion
This compound is a highly potent, orally bioavailable pan-PKD inhibitor with significant anti-proliferative and pro-apoptotic effects in various cancer models. Its efficacy is comparable to or greater than other well-characterized PKD inhibitors. The detailed experimental protocols provided in this guide offer a framework for the consistent and reproducible evaluation of this compound and other PKD inhibitors in a research setting. The elucidation of its impact on key signaling pathways, such as NF-κB and cell cycle regulation, underscores its potential as a valuable tool for cancer research and therapeutic development.
References
A Head-to-Head Battle in Bladder Cancer: Small Molecule Inhibition vs. Genetic Knockdown of PKD2
A Comparative Analysis of CRT0066101 and siRNA Targeting Protein Kinase D2 in Bladder Cancer Cell Lines.
In the landscape of targeted cancer therapy, the specific inhibition of key signaling molecules offers a promising avenue for treatment. For bladder cancer, Protein Kinase D2 (PKD2) has emerged as a significant driver of tumor growth and progression. This guide provides a detailed comparison of two distinct methodologies for targeting PKD2: the pharmacological inhibitor this compound and the genetic knockdown approach using small interfering RNA (siRNA). Both strategies aim to abrogate PKD2 function, and this analysis, supported by experimental data, will delineate their comparative efficacy and mechanistic actions in bladder cancer cells.
This compound is a potent, orally bioavailable, small-molecule inhibitor that targets all three isoforms of the Protein Kinase D (PKD) family.[1][2][3][4] In contrast, siRNA-mediated knockdown offers a highly specific method to reduce the expression of the PKD2 protein. Studies have shown that in bladder cancer, the antitumor activities of the pan-PKD inhibitor this compound are primarily mediated through the inhibition of PKD2.[5][6] This suggests that both this compound and PKD2-specific siRNA should yield similar biological outcomes.
The following sections present a comprehensive breakdown of the experimental findings, comparing the effects of this compound and PKD2 siRNA on bladder cancer cell proliferation, cell cycle progression, and key regulatory proteins.
Comparative Efficacy: this compound vs. PKD2 siRNA
Experimental data reveals a striking similarity in the cellular response to both this compound treatment and siRNA-mediated knockdown of PKD2. Both interventions lead to a significant reduction in bladder cancer cell proliferation and tumor growth, both in laboratory cell cultures and in animal models.[5][6][7]
Impact on Cell Proliferation and Viability
The inhibitory effect of this compound on the growth of bladder cancer cell lines was found to be dose-dependent.[8] Similarly, silencing PKD2 with siRNA resulted in a dramatic reduction in cell proliferation.
| Cell Line | Treatment | IC50 (Day 4) | Proliferation Inhibition |
| T24T | This compound | 0.3333 µM | Dose-dependent inhibition |
| T24 | This compound | 0.4782 µM | Dose-dependent inhibition |
| UMUC1 | This compound | 0.4796 µM | Dose-dependent inhibition |
| TCCSUP | This compound | 1.4300 µM | Dose-dependent inhibition |
| T24 | PKD2 siRNA | Not Applicable | Significant reduction |
| UMUC3 | PKD2 siRNA | Not Applicable | Significant reduction |
Table 1: Comparative effects of this compound and PKD2 siRNA on the proliferation of various bladder cancer cell lines. IC50 values for this compound are provided from a 4-day MTS assay.[8]
Induction of G2/M Cell Cycle Arrest
A key mechanism underlying the anti-proliferative effects of both this compound and PKD2 knockdown is the induction of cell cycle arrest at the G2/M phase.[5][6][7] This blockade of cell cycle progression prevents the cancer cells from dividing.
| Treatment | Effect on Cell Cycle | Key Molecular Changes |
| This compound | Arrest at G2/M phase | ↓ Cyclin B1, ↓ CDK1, ↓ p-CDK1 (Thr161), ↑ p27Kip1, ↑ p-CDK1 (Thr14/Tyr15) |
| PKD2 siRNA | Arrest at G2/M phase | ↓ Cyclin B1, ↓ CDK1, ↓ p-CDK1 (Thr161), ↑ p27Kip1, ↑ p-CDK1 (Thr14/Tyr15) |
Table 2: Both this compound and PKD2 siRNA induce G2/M cell cycle arrest with identical downstream molecular consequences, indicating a shared mechanism of action.[5]
Signaling Pathways and Mechanism of Action
The inhibition of PKD2, either by this compound or siRNA, triggers a cascade of molecular events that culminates in G2/M cell cycle arrest. The diagram below illustrates this signaling pathway.
PKD2 Inhibition Pathway leading to G2/M Arrest.
Experimental Protocols
The following are summaries of the key experimental procedures used to generate the comparative data.
Cell Proliferation Assay (MTS Assay)
-
Bladder cancer cells were seeded in 96-well plates.
-
After 24 hours, cells were treated with varying concentrations of this compound or transfected with PKD2 siRNA.
-
Cell proliferation was measured at different time points (e.g., 2 and 4 days) using the MTS reagent.
-
Absorbance was read at 490 nm, and the percentage of cell viability was calculated relative to control cells.
-
IC50 values were determined from the dose-response curves.
siRNA-Mediated Gene Silencing
-
Bladder cancer cells were transiently transfected with either a non-targeting control siRNA or a specific siRNA targeting PKD2 using a suitable transfection reagent.
-
The efficiency of PKD2 knockdown was confirmed by Western blotting 48-72 hours post-transfection.
-
The transfected cells were then used for subsequent proliferation, migration, and cell cycle analysis.
Cell Cycle Analysis by Flow Cytometry
-
Cells treated with this compound or transfected with PKD2 siRNA were harvested.
-
The cells were washed with PBS and fixed in 70% ethanol overnight at -20°C.
-
Fixed cells were washed and then stained with a solution containing propidium iodide (PI) and RNase A.
-
The DNA content of the cells was analyzed using a flow cytometer.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) was determined using cell cycle analysis software.
Western Blotting
-
Total protein was extracted from treated and control cells.
-
Protein concentrations were determined using a BCA protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with primary antibodies against proteins of interest (e.g., PKD2, Cyclin B1, CDK1, p27Kip1).
-
After washing, the membrane was incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
General Experimental Workflow for Comparison.
Conclusion
The experimental evidence strongly indicates that both the pharmacological inhibitor this compound and siRNA-mediated silencing of PKD2 effectively suppress bladder cancer cell growth and proliferation. The remarkable consistency in their mechanisms of action—specifically the induction of G2/M cell cycle arrest and the corresponding molecular alterations—underscores the central role of PKD2 in bladder cancer pathogenesis.
For researchers, this provides a dual validation: this compound serves as a reliable tool for studying the functional consequences of PKD inhibition, while PKD2 siRNA confirms that the observed effects are indeed a direct result of targeting this specific kinase. From a drug development perspective, the potent anti-tumor effects of this compound, validated by the specific genetic knockdown of its primary target in bladder cancer, bolster the rationale for its continued investigation as a potential therapeutic agent for this disease.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 3. This compound, protein kinase D inhibitor (CAS 1883545-60-5) | Abcam [abcam.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of CRT0066101 Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the anti-cancer effects of CRT0066101, a potent and orally bioavailable pan-inhibitor of Protein Kinase D (PKD), across various cancer cell lines. It aims to offer an objective comparison with alternative PKD inhibitors and is supported by experimental data to inform future research and drug development endeavors.
Abstract
This compound is a selective inhibitor of all three protein kinase D (PKD) isoforms (PKD1, PKD2, and PKD3)[1][2]. It has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of cancer cell lines, including those from pancreatic, breast, colorectal, and bladder cancers[1][3][4][5]. Its mechanism of action primarily involves the inhibition of PKD-mediated signaling pathways crucial for cancer cell growth, survival, and migration. This guide summarizes the quantitative effects of this compound, details the experimental protocols for key assays, and visualizes the underlying signaling pathways.
Comparative Efficacy of this compound
The inhibitory effects of this compound on the proliferation of various cancer cell lines have been quantified by determining its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound in different cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Reference |
| Pancreatic Cancer | Panc-1 | 1 | [3][6] |
| CAPAN-1 | 1.8 | [3] | |
| MiaPaCa-2 | Data suggests sensitivity, specific IC50 not provided | [3] | |
| AsPC-1 | Data suggests sensitivity, specific IC50 not provided | [3] | |
| Colo357 | Data suggests sensitivity, specific IC50 not provided | [3] | |
| Bladder Cancer | T24T | 0.3333 | [7] |
| T24 | 0.4782 | [7] | |
| UMUC1 | 0.4796 | [7] | |
| TCCSUP | 1.4300 | [7] | |
| Breast Cancer | MDA-MB-231 (TNBC) | Effective at inhibiting proliferation, specific IC50 not provided | [5][8] |
| HCC1954 (ER-, HER2+) | Effective at inhibiting proliferation, specific IC50 not provided | [8] | |
| Colorectal Cancer | HCT116 | Effective at inhibiting growth, specific IC50 not provided | [1] |
Comparison with Alternative PKD Inhibitors
While this compound is a potent pan-PKD inhibitor, other small molecules targeting this kinase family have been developed. Here, we compare this compound with two other notable PKD inhibitors: CID755673 and kb-NB-142-70.
| Inhibitor | Target | Mechanism | Reported Effects in Cancer Cells | References |
| This compound | Pan-PKD (PKD1, 2, 3) | ATP-competitive (presumed) | Induces apoptosis and cell cycle arrest (G1 or G2/M). Inhibits proliferation, migration, and invasion in pancreatic, breast, colorectal, and bladder cancer cell lines. | [1][5][9][10] |
| CID755673 | Pan-PKD | Non-ATP competitive | Reduces proliferation, migration, and invasion in prostate cancer cells. Has been used in studies of pancreatitis. | [11] |
| kb-NB-142-70 | Pan-PKD | Not specified | Reverses the formation of duct-like structures in pancreatic cancer models. | [1] |
It is important to note that direct head-to-head comparisons of these inhibitors across a wide range of identical cancer cell lines are limited in the currently available literature. This compound has been more extensively characterized in various cancer models.
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by interfering with key signaling pathways downstream of PKD. The following diagrams illustrate the primary pathways affected.
Figure 1: Simplified signaling pathway showing the inhibitory effect of this compound on the PKD-mediated activation of NF-κB, MAPK (MEK/ERK), and AKT pathways, which are crucial for cancer cell proliferation and survival.
Experimental Protocols
Detailed methodologies for key experiments used to evaluate the efficacy of this compound are provided below.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-cancer effects of a compound like this compound.
Figure 2: A typical experimental workflow for the cross-validation of this compound's effect on different cancer cell lines, from in vitro assays to potential in vivo studies.
Conclusion
This compound demonstrates significant anti-cancer activity across a variety of cancer cell lines, primarily by inhibiting the PKD signaling axis. The provided data and protocols offer a valuable resource for researchers investigating novel cancer therapeutics. Further head-to-head comparative studies with other PKD inhibitors are warranted to fully elucidate the therapeutic potential of targeting this kinase family in different cancer contexts.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. rndsystems.com [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role and Mechanism of this compound as an Effective Drug for Treatment of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule Inhibitor of Protein Kinase D Blocks Pancreatic Cancer Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: CRT0066101 in Combination with Chemotherapy
A detailed guide for researchers and drug development professionals on the synergistic effects of the Protein Kinase D inhibitor CRT0066101 with standard chemotherapy agents. This report outlines key experimental findings, detailed protocols, and the underlying signaling pathways.
The novel Protein Kinase D (PKD) inhibitor, this compound, has demonstrated significant promise in preclinical cancer models. Beyond its standalone efficacy, recent studies have illuminated its potent synergistic effects when combined with conventional chemotherapy drugs. This guide provides a comprehensive comparison of the synergistic interactions of this compound with regorafenib in colorectal cancer and paclitaxel in triple-negative breast cancer, supported by experimental data.
Synergistic Effects with Regorafenib in Colorectal Cancer
The combination of this compound with the multi-kinase inhibitor regorafenib has been shown to exert a powerful synergistic cytotoxic effect on human colorectal cancer (CRC) cells. This synergy allows for enhanced tumor cell killing compared to either agent alone.
Quantitative Analysis of Synergy
The synergistic effect of the this compound and regorafenib combination was quantitatively assessed using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value less than 1 indicates synergism.
| Cell Line | Drug Combination | Effect | Combination Index (CI) | Reference |
| HCT116 | This compound + Regorafenib | Inhibition of cell proliferation | < 1 (Synergistic) | [1][2][3][4] |
| RKO | This compound + Regorafenib | Inhibition of cell proliferation | < 1 (Synergistic) | [1][2][3][4] |
| HT-29 | This compound + Regorafenib | Inhibition of cell proliferation | < 1 (Synergistic) | [1][2][3][4] |
| HCT116 p53-/- | This compound + Regorafenib | Inhibition of cell proliferation | < 1 (Synergistic) | [1][2][3][4] |
Table 1: Synergistic Inhibition of Colorectal Cancer Cell Proliferation.
The combination treatment also led to a significant induction of apoptosis (programmed cell death) in CRC cells. This was evidenced by increased PARP cleavage and decreased activation of the anti-apoptotic protein HSP27.[2][3]
Mechanism of Synergism
The synergistic activity of this compound and regorafenib stems from their ability to concurrently inhibit multiple key survival signaling pathways in cancer cells. The combination leads to an enhanced blockade of the RAS/RAF/ERK, PI3K/AKT/mTOR, and NF-κB signaling cascades.[1][4]
Figure 1: Synergistic signaling inhibition by this compound and regorafenib.
Synergistic Effects with Paclitaxel in Triple-Negative Breast Cancer
In triple-negative breast cancer (TNBC), a particularly aggressive subtype, this compound exhibits synergistic effects with the widely used chemotherapy drug, paclitaxel. This combination has been shown to effectively target the cancer stem cell (CSC) population, which is often responsible for tumor recurrence and metastasis.[5][6]
Quantitative Analysis of Synergy
The synergy between this compound and paclitaxel was evaluated by assessing their impact on oncosphere formation and the population of aldehyde dehydrogenase (ALDH)-positive cells, both hallmarks of cancer stem cells. The Combination Index (CI) was calculated using Webb's fractional product method, where a CI value less than 1 indicates synergism.
| Cell Line | Drug Combination | Endpoint | Combination Index (CI) | Reference |
| MDA-MB-231 | This compound (1 µM) + Paclitaxel (5 nM) | Secondary Oncosphere Formation | < 1 (Synergistic) | [3][5][6] |
| MDA-MB-468 | This compound (0.5 µM) + Paclitaxel (5 nM) | Secondary Oncosphere Formation | < 1 (Synergistic) | [3][5][6] |
| MDA-MB-231 | This compound (1 µM) + Paclitaxel (5 nM) | ALDHhigh Population | < 1 (Synergistic) | [3][5][6] |
| MDA-MB-468 | This compound (0.5 µM) + Paclitaxel (5 nM) | ALDHhigh Population | < 1 (Synergistic) | [3][5][6] |
Table 2: Synergistic Reduction of TNBC Stem Cell Properties.
Mechanism of Synergism
The synergistic effect of this compound and paclitaxel in TNBC is linked to the inhibition of the GEF-H1/PKD3 signaling pathway, which is crucial for the maintenance of the TNBC stem cell population.[5][6] By inhibiting PKD3, this compound disrupts the self-renewal capacity of cancer stem cells, making them more susceptible to the cytotoxic effects of paclitaxel.
Figure 2: Synergistic targeting of TNBC stem cells by this compound and paclitaxel.
Experimental Protocols
Cell Proliferation and Synergy Analysis (this compound + Regorafenib)
-
Cell Culture: Human colorectal cancer cell lines (HCT116, RKO, HT-29) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with various concentrations of this compound, regorafenib, or a combination of both for 72 hours.
-
Cell Viability Assay: Cell viability was assessed using the WST-1 assay according to the manufacturer's instructions.
-
Synergy Calculation: The dose-effect relationship for each drug and their combination was analyzed using the Chou-Talalay method with the CalcuSyn software. The Combination Index (CI) was calculated, where CI < 1, CI = 1, and CI > 1 represent synergism, additive effect, and antagonism, respectively.[1][5][6]
References
- 1. mythreyaherbal.com [mythreyaherbal.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. oncotarget.com [oncotarget.com]
- 4. oncotarget.com [oncotarget.com]
- 5. researchgate.net [researchgate.net]
- 6. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CRT0066101's Impact on Cell Cycle G2/M Arrest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the protein kinase D (PKD) inhibitor, CRT0066101, with other compounds known to induce G2/M cell cycle arrest, a critical checkpoint for controlling cell proliferation and a key target in oncology research. This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for the key experiments cited.
Executive Summary
This compound, a potent and selective pan-PKD inhibitor, has demonstrated significant anti-proliferative activity in various cancer cell lines by inducing cell cycle arrest at the G2/M phase.[1][2][3] This guide compares the efficacy and mechanism of this compound with two other classes of G2/M checkpoint inhibitors: WEE1 inhibitors (e.g., AZD1775) and PKMYT1 inhibitors (e.g., RP-6306). While all three compounds effectively promote G2/M arrest, their primary targets and downstream signaling pathways differ, offering distinct therapeutic strategies. Direct comparative studies under identical conditions are limited; however, this guide consolidates available data to facilitate an informed evaluation.
Comparative Analysis of G2/M Arrest Induction
The following table summarizes the quantitative data on the induction of G2/M cell cycle arrest by this compound and its alternatives in various cancer cell lines. It is important to note that the experimental conditions, including cell lines, drug concentrations, and treatment durations, vary across studies, which precludes a direct, definitive comparison of potency.
| Compound | Class | Cell Line(s) | Concentration | Treatment Duration | % of Cells in G2/M Phase (Treated vs. Control) | Reference |
| This compound | PKD Inhibitor | UMUC1 (Bladder Cancer) | 0.5 µM - 3 µM | 3 days | Dose-dependent increase | [4] |
| T24T (Bladder Cancer) | 0.5 µM - 3 µM | 3 days | Dose-dependent increase | [4] | ||
| AZD1775 | WEE1 Inhibitor | Cisplatin-resistant HNSCC | 0.5 µM - 1.0 µM | 24 hours | Significant increase vs. control | [5] |
| BFTC-909 & T24 (Urothelial Carcinoma) | Not specified | Not specified | Markedly reverses cisplatin-induced G2/M arrest | [6] | ||
| RP-6306 | PKMYT1 Inhibitor | MiaPaCa-2 (Pancreatic Cancer) | Not specified | 48 hours | Augments the proportion of cells in G2/M | [7] |
Signaling Pathways and Mechanisms of Action
This compound: This compound functions by inhibiting the protein kinase D (PKD) family, particularly PKD2 in bladder cancer.[1][2] This inhibition leads to a cascade of events that ultimately block the G2/M transition. Key downstream effects include the decreased expression of Cyclin B1 and CDK1, and the increased inhibitory phosphorylation of CDK1 at Threonine 14 and Tyrosine 15.[1][3] this compound also downregulates Cdc25C, the phosphatase that activates CDK1, and enhances the activity of the checkpoint kinase Chk1, which in turn inactivates Cdc25C.[1][2] Furthermore, it elevates the levels of Myt1 and Wee1, kinases that directly phosphorylate and inhibit CDK1.[1][3]
Caption: this compound signaling pathway to G2/M arrest.
WEE1 and PKMYT1 Inhibitors: These compounds directly target key gatekeepers of the G2/M checkpoint. WEE1 and PKMYT1 are kinases that phosphorylate and inactivate the CDK1/Cyclin B complex, preventing entry into mitosis.[8][9] WEE1 primarily phosphorylates CDK1 on Tyrosine 15, while PKMYT1 can phosphorylate both Tyrosine 15 and Threonine 14.[8] By inhibiting these kinases, compounds like AZD1775 and RP-6306 lead to the accumulation of active CDK1/Cyclin B, forcing cells to prematurely enter mitosis, often with damaged DNA, leading to a phenomenon known as mitotic catastrophe and subsequent cell death.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess the impact of these inhibitors on the cell cycle.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds and to calculate the IC50 (half-maximal inhibitory concentration) values.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
This compound, AZD1775, or RP-6306
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor (e.g., this compound) for the desired time period (e.g., 72 hours). Include a vehicle-only control.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to quantify the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell lines
-
6-well plates
-
Inhibitor of interest
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the desired concentration of the inhibitor for the specified duration.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Use cell cycle analysis software to determine the percentage of cells in G0/G1, S, and G2/M phases.
Caption: Experimental workflow for assessing G2/M arrest.
Western Blotting for Cell Cycle Regulatory Proteins
This technique is used to detect changes in the expression and phosphorylation status of key proteins involved in the G2/M checkpoint.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-CDK1 (Tyr15))
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine changes in protein levels.
Logical Comparison of Inhibitors
The choice between this compound, a WEE1 inhibitor, or a PKMYT1 inhibitor for inducing G2/M arrest depends on the specific research or therapeutic context. The following diagram illustrates a logical framework for this decision-making process.
Caption: Logical comparison of G2/M arrest inhibitors.
Conclusion
This compound is a well-validated inducer of G2/M cell cycle arrest, acting through the inhibition of the PKD signaling pathway. Its mechanism is distinct from that of direct G2/M checkpoint kinase inhibitors like WEE1 and PKMYT1 inhibitors. While all three classes of compounds achieve the same ultimate outcome of G2/M arrest, the choice of agent will depend on the specific cellular context, the desired point of intervention in the cell cycle machinery, and the potential for synergistic combinations with other therapies. The experimental protocols provided in this guide offer a robust framework for independently verifying and comparing the effects of these and other compounds on cell cycle progression. Further head-to-head studies are warranted to definitively establish the relative potency and efficacy of these different classes of G2/M inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Targeted delivery of the PKMYT1 inhibitor RP-6306 mediates PANoptosis in pancreatic cancer via mitotic catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Gatekeeper: CRT0066101 as a Potent Blocker of NF-κB Dependent Survival
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of novel therapeutic compounds is paramount. This guide provides a comprehensive comparison of CRT0066101, a potent inhibitor of Protein Kinase D (PKD), and its role in blocking the critical NF-κB survival pathway. We present supporting experimental data, detailed protocols, and comparative analyses with other known NF-κB inhibitors.
This compound has emerged as a significant tool in cancer research, primarily through its targeted inhibition of all PKD isoforms. This action effectively abrogates the activation of the transcription factor NF-κB, a key regulator of genes involved in cell proliferation, survival, and inflammation. By preventing NF-κB from translocating to the nucleus, this compound curtails the expression of pro-survival proteins, ultimately leading to apoptosis in cancer cells.
Comparative Efficacy of NF-κB Pathway Inhibitors
To contextualize the performance of this compound, we compare its efficacy with other well-characterized inhibitors that target the NF-κB pathway at different nodes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for NF-κB inhibition and cell viability for this compound and selected alternatives.
| Compound | Primary Target | Mechanism of Action | NF-κB Inhibition IC50 | Cell Viability IC50 | Cell Line |
| This compound | PKD1, PKD2, PKD3 | Prevents PKD-mediated phosphorylation required for NF-κB activation. | Not explicitly reported as a direct IC50 for NF-κB, but effective at low µM concentrations.[1] | ~1 µM (Panc-1)[1] | Pancreatic Cancer (Panc-1) |
| TCPA-1 | IKKβ | Directly inhibits the IκB kinase β subunit, preventing IκBα phosphorylation and degradation. | <1 nM[2] | >100,000 nM[2] | HEK293 |
| IMD-0354 | IKKβ | A selective inhibitor of IKKβ, blocking the phosphorylation of IκBα. | 292 nM[2] | 1,560 nM[2] | HEK293 |
| Bortezomib | 26S Proteasome | Inhibits the proteasome, preventing the degradation of IκBα and thus sequestering NF-κB in the cytoplasm. | Variable; can paradoxically activate NF-κB in some contexts.[3][4] | Cell-type dependent | Multiple Myeloma, Breast Cancer |
Visualizing the Molecular Intervention
To illustrate the mechanism of action, the following diagrams depict the NF-κB signaling pathway and the specific point of intervention for this compound and its alternatives.
Experimental Protocols for Assessing NF-κB Inhibition and Cell Survival
The following are detailed methodologies for key experiments used to evaluate the efficacy of this compound and other NF-κB inhibitors.
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Protocol:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293) in a 96-well plate. Transfect cells with a luciferase reporter plasmid containing NF-κB binding sites upstream of the luciferase gene.
-
Treatment: After 24 hours, treat the cells with varying concentrations of the inhibitor (e.g., this compound) for a specified pre-incubation period.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or IL-1β.
-
Lysis: After the desired stimulation time, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Luminescence Measurement: Add luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light intensity is proportional to the NF-κB transcriptional activity.
BrdU Cell Proliferation Assay
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Protocol:
-
Cell Plating and Treatment: Seed cells in a 96-well plate and treat with different concentrations of the inhibitor.
-
BrdU Labeling: Add Bromodeoxyuridine (BrdU), a thymidine analog, to the cell culture medium and incubate to allow its incorporation into newly synthesized DNA.
-
Fixation and Denaturation: Fix the cells and denature the DNA using an acid solution to expose the incorporated BrdU.
-
Immunodetection: Incubate the cells with a specific anti-BrdU antibody conjugated to an enzyme (e.g., HRP).
-
Substrate Addition and Measurement: Add a chromogenic substrate and measure the absorbance using a microplate reader. The absorbance is proportional to the amount of BrdU incorporated, and thus to the level of cell proliferation.[5][6][7][8][9]
Cleaved Caspase-3 Western Blot
This method detects the active form of caspase-3, a key executioner of apoptosis.
Protocol:
-
Protein Extraction: Treat cells with the inhibitor, harvest them, and extract total protein using a lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for cleaved caspase-3. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the cleaved caspase-3 band indicates the level of apoptosis.[10][11][12][13]
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of apoptosis.
Protocol:
-
Cell Fixation and Permeabilization: Fix cells grown on coverslips or in a microplate with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100).[14][15][16][17][18]
-
TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.[14][15][16][17][18]
-
Staining and Visualization: Stain the cell nuclei with a DNA dye (e.g., DAPI). Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright fluorescent nuclei due to the incorporation of the labeled dUTPs.[14][15][16][17][18]
Logical Comparison of Inhibitor Mechanisms
The following diagram illustrates the hierarchical and logical relationship between the different classes of NF-κB inhibitors discussed.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib induces canonical nuclear factor-κB activation in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IKKβ inhibitor in combination with bortezomib induces cytotoxicity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 6. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 7. mbl.edu [mbl.edu]
- 8. media.cellsignal.com [media.cellsignal.com]
- 9. Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining) [bio-protocol.org]
- 10. Western blot analysis of cleaved caspase-3 protein [19] [bio-protocol.org]
- 11. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 12. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. biotna.net [biotna.net]
- 17. Video: The TUNEL Assay [jove.com]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of PKD Inhibitors: CRT0066101 and CID-755673
This guide provides a detailed in vitro comparison of two prominent small molecule inhibitors of Protein Kinase D (PKD), CRT0066101 and CID-755673. Both compounds have been utilized in cancer research to probe the function of the PKD signaling pathway. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical and cellular activities, supported by experimental data and protocols.
Mechanism of Action
Both this compound and CID-755673 function by inhibiting the catalytic activity of the PKD family of serine/threonine kinases, which includes PKD1, PKD2, and PKD3. PKD is a key downstream effector of protein kinase C (PKC) and is implicated in a variety of cellular processes, including cell proliferation, survival, migration, and apoptosis.[1] Inhibition of PKD by these compounds has been shown to disrupt critical signaling pathways, notably the NF-κB pathway, which is crucial for cell survival and proliferation.[2] By blocking PKD, these inhibitors can lead to cell cycle arrest and induction of apoptosis in various cancer cell lines.[3][4]
This compound is described as a potent, orally bioavailable, pan-PKD inhibitor, effectively targeting all three PKD isoforms in the low nanomolar range.[2] CID-755673 is also a selective PKD inhibitor, though it is reported to be non-competitive with ATP.[2][5] The downstream consequences of PKD inhibition by both molecules include the suppression of NF-κB activation and the induction of apoptosis, making them valuable tools for studying cancer biology.[2][4]
Quantitative Data Comparison
The following tables summarize the in vitro inhibitory activities of this compound and CID-755673 from biochemical and cellular assays.
Table 1: Biochemical Activity against PKD Isoforms
| Compound | Target | IC50 (nM) |
| This compound | PKD1 | 1.0[2] |
| PKD2 | 2.5[2] | |
| PKD3 | 2.0[2] | |
| CID-755673 | PKD1 | 182[5] |
| PKD2 | Not Reported | |
| PKD3 | Not Reported |
Table 2: Cellular Activity - Inhibition of Cell Proliferation/Viability
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | Panc-1 (Pancreatic) | BrdU Incorporation | 1.0[2] |
| T24T (Bladder) | MTT | 0.33[3] | |
| T24 (Bladder) | MTT | 0.48[3] | |
| UMUC1 (Bladder) | MTT | 0.48[3] | |
| TCCSUP (Bladder) | MTT | 1.43[3] | |
| CID-755673 | PC-3 (Prostate) | Cell Proliferation | 10-30[2] |
| LNCaP (Prostate) | Cell Proliferation | 10-30[2] |
Note: Data for the two compounds may not be from direct head-to-head comparative studies unless otherwise specified. The potency of inhibitors can vary based on the cell line and assay conditions.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for the assessment of cell viability in response to inhibitor treatment.
Materials and Reagents:
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and CID-755673 in complete medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Caspase-3/7 Activity)
This protocol measures the activity of executioner caspases 3 and 7, key markers of apoptosis.
Materials and Reagents:
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Complete cell culture medium
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Treat cells with various concentrations of this compound or CID-755673 for the desired duration (e.g., 24-48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours in the dark.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the data to the number of viable cells if necessary and express the results as fold change over the vehicle control.
NF-κB Reporter Assay
This assay quantifies the activity of the NF-κB transcription factor.
Materials and Reagents:
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Co-transfect cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
After 24 hours, re-plate the transfected cells into a 96-well plate.
-
Treat the cells with this compound or CID-755673 for a specified period, followed by stimulation with an NF-κB activator (e.g., TNF-α) if required.
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Transfer 20 µL of the cell lysate to a white-walled 96-well plate.
-
Add 100 µL of Luciferase Assay Reagent II and measure the firefly luciferase activity.
-
Add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.
-
Calculate the ratio of firefly to Renilla luciferase activity to normalize for transfection efficiency and cell number.
References
- 1. PKD PREVENTS H2O2-INDUCED APOPTOSIS VIA NF-κB AND p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 5. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed evaluation of the kinase specificity of CRT0066101, a potent, orally bioavailable, pan-inhibitor of the Protein Kinase D (PKD) family. By presenting key experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows, this document serves as a comprehensive resource for researchers investigating PKD signaling and developing targeted kinase inhibitors.
Executive Summary
This compound is a highly potent inhibitor of all three Protein Kinase D (PKD) isoforms: PKD1, PKD2, and PKD3, with IC50 values in the low nanomolar range.[1][2][3] This potent inhibition of the PKD family makes this compound a valuable tool for studying PKD function and a potential therapeutic agent in diseases driven by aberrant PKD signaling, such as cancer.[4][5] While this compound has been shown to be highly selective for the PKD family when screened against a large panel of over 90 different kinases, this guide also highlights its inhibitory activity against at least one other kinase, PIM2, albeit at a significantly higher concentration.[1] This cross-reactivity is an important consideration for researchers aiming to delineate the specific effects of PKD inhibition in their experimental systems.
Data Presentation: this compound Inhibition Profile
The following table summarizes the known inhibitory activity of this compound against its primary targets and a known off-target kinase. This quantitative data allows for a direct comparison of the compound's potency against these kinases.
| Kinase Target | IC50 (nM) | Family | Notes |
| PKD1 | 1 | CamK | Primary Target |
| PKD2 | 2.5 | CamK | Primary Target |
| PKD3 | 2 | CamK | Primary Target |
| PIM2 | ~135.7 | CamK | Off-target |
Data compiled from multiple sources.
It is important to note that while this compound was found to be selective against a panel of over 90 kinases, including PKCα, MEK, ERK, c-Raf, and c-Src, the specific quantitative inhibition data for the majority of these kinases are not publicly available.[3] The absence of a comprehensive public dataset represents a limitation in providing a complete comparative analysis.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of kinase inhibition data, detailed experimental protocols are essential. Below are methodologies for two common in vitro kinase inhibition assays that are used to determine the potency and selectivity of compounds like this compound.
IMAP (Immobilized Metal Ion Affinity-based Fluorescence Polarization) Kinase Assay
This assay is frequently used for determining the IC50 values of kinase inhibitors. It relies on the high-affinity binding of a fluorescently labeled phosphopeptide substrate to nanoparticles functionalized with trivalent metal ions.
Principle: When the fluorescently labeled substrate is phosphorylated by the kinase, it binds to the nanoparticles. This binding event leads to a decrease in the rotational speed of the fluorescent molecule, resulting in an increase in its fluorescence polarization. The degree of polarization is directly proportional to the extent of substrate phosphorylation.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a fluorescently labeled peptide substrate, ATP, and the test compound (e.g., this compound) at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (typically 30°C) for a defined period (e.g., 60 minutes) to allow for enzymatic phosphorylation of the substrate.
-
Detection: A binding solution containing the IMAP nanoparticles is added to the reaction mixture. This stops the kinase reaction and allows the phosphorylated substrate to bind to the nanoparticles.
-
Measurement: The fluorescence polarization is measured using a suitable plate reader. The data is then analyzed to determine the concentration of the inhibitor that causes 50% inhibition of kinase activity (IC50).
ADP-Glo™ Kinase Assay
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. It is a highly sensitive method suitable for high-throughput screening.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.
Protocol:
-
Kinase Reaction: A kinase reaction is set up containing the kinase, substrate, ATP, and the test inhibitor. The reaction is incubated to allow for ADP production.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to the reaction. This reagent terminates the kinase reaction and depletes the remaining ATP.
-
ADP to ATP Conversion and Detection: A "Kinase Detection Reagent" is added. This reagent contains enzymes that convert ADP to ATP and a luciferase/luciferin mixture. The newly generated ATP is then used by the luciferase to produce light.
-
Measurement: The luminescence is measured using a luminometer. The amount of light produced is directly proportional to the amount of ADP generated, and therefore, to the kinase activity. IC50 values are determined by measuring the effect of different inhibitor concentrations on the luminescent signal.
Mandatory Visualizations
To further clarify the biological context and experimental procedures, the following diagrams are provided.
Caption: Simplified Protein Kinase D (PKD) signaling pathway.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship of this compound's inhibitory activity.
References
- 1. A novel small molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRT 0066101 | Protein Kinase D | Tocris Bioscience [tocris.com]
- 4. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein kinase D inhibitor this compound suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for CRT0066101: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of CRT0066101, a potent Protein Kinase D (PKD) inhibitor used in laboratory research. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Researchers, scientists, and drug development professionals are advised to handle this compound with care, recognizing it as a hazardous chemical. The following step-by-step guidance is provided to directly address operational questions regarding its disposal.
Summary of Chemical and Physical Properties
For easy reference, the following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 411.33 g/mol [1] |
| Formula | C18H22N6O · 2HCl |
| Purity | ≥98% (HPLC) |
| IC50 values | 1 nM (PKD1), 2.5 nM (PKD2), 2 nM (PKD3)[2] |
| Solubility in Water | 41.13 mg/mL |
| Solubility in DMSO | 8.23 mg/mL |
| Appearance | Crystalline solid[3] |
| Storage Temperature | -20°C[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled as hazardous chemical waste. Do not dispose of this compound with household garbage or allow it to enter the sewage system.[4] The following protocol outlines the necessary steps for its safe disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
2. Waste Segregation:
-
Designate a specific, clearly labeled container for this compound waste.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Container Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
4. Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool and dry.
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Follow all institutional and local regulations for hazardous waste disposal.
6. Decontamination of Empty Containers:
-
Triple rinse the empty this compound container with a suitable solvent (e.g., ethanol or methanol).
-
Collect the rinsate as hazardous waste and add it to the designated this compound waste container.
-
After triple rinsing, the container can be disposed of as regular laboratory glass or plastic waste, with the label defaced.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling CRT0066101
Essential Safety and Handling Guide for CRT0066101
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling and use of this compound, a potent inhibitor of the protein kinase D (PKD) family. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, which is harmful if swallowed, appropriate personal protective equipment is mandatory.[1] The following table summarizes the required PPE and safety measures.
| Item | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. | Minimizes inhalation of the compound. |
General Handling Precautions:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Wash hands and any exposed skin thoroughly after handling.[1][2]
-
Do not eat, drink, or smoke when using this product.[1]
-
Keep away from sources of ignition and take precautionary measures against static discharge.[1]
Operational Plan: Handling and Storage
Receiving and Storage: Upon receipt, store this compound at -20°C for long-term stability (≥4 years).[2][3] The compound is supplied as a crystalline solid.[2]
Preparation of Stock Solutions: this compound (hydrochloride) is soluble in organic solvents like DMSO (approximately 3 mg/mL) and dimethylformamide (approximately 0.1 mg/mL).[2] For aqueous buffers, it is sparingly soluble. It is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[2] A 1:3 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.25 mg/mL.[2] Aqueous solutions should not be stored for more than one day.[2]
Disposal Plan
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[1] Do not allow the undiluted product or large quantities of it to reach ground water, water courses, or sewage systems.[1]
Experimental Protocol: Inhibition of Pancreatic Cancer Cell Growth
The following is a detailed methodology for a key experiment involving this compound to assess its effect on pancreatic cancer cell proliferation.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on pancreatic cancer cell proliferation.
Materials:
-
Panc-1 human pancreatic cancer cell line
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
BrdU (5-bromo-2'-deoxyuridine) incorporation assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Panc-1 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution with cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24 to 48 hours. Include a vehicle control (DMSO-treated) group.
-
BrdU Incorporation Assay: Following the treatment period, measure cell proliferation using a BrdU incorporation assay according to the manufacturer's instructions. This assay quantifies the amount of BrdU incorporated into the DNA of proliferating cells.
-
Data Analysis: Determine the IC₅₀ value by plotting the percentage of BrdU incorporation against the log concentration of this compound and fitting the data to a dose-response curve. The IC₅₀ for this compound in Panc-1 cells has been reported to be approximately 1 µM.[4][5]
Visualizing the Handling Workflow
The following diagram illustrates the key steps in the safe handling and use of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Signaling Pathway Inhibition by this compound
This compound is a potent inhibitor of all three isoforms of Protein Kinase D (PKD1, PKD2, and PKD3). In pancreatic cancer cells, this compound has been shown to block the neurotensin-induced activation of PKD1/2. This inhibition, in turn, reduces the phosphorylation of downstream targets like HSP27 and attenuates NF-κB activation, ultimately leading to decreased cell proliferation and increased apoptosis.[1]
Caption: this compound inhibits the PKD signaling pathway to reduce cell proliferation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
